molecular formula C10H6FNO3 B1444675 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid CAS No. 1188032-12-3

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B1444675
CAS No.: 1188032-12-3
M. Wt: 207.16 g/mol
InChI Key: UDWKAAPHEXGBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO3 and its molecular weight is 207.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-fluorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKAAPHEXGBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of a reliable and scalable protocol for the synthesis of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles and critical considerations for successful execution. The isoxazole scaffold is a privileged structure in numerous pharmacologically active compounds, and understanding its synthesis is crucial for the development of novel therapeutics.[1][2]

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is of significant interest in drug discovery due to its ability to serve as a versatile pharmacophore, engaging in various biological interactions. Its unique electronic properties and conformational rigidity allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target binding affinity. Consequently, isoxazole derivatives have found applications as anti-inflammatory, analgesic, and antimicrobial agents, among others.[1][3] The target molecule of this guide, 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid, is a valuable intermediate for the synthesis of more complex pharmaceutical candidates.[3]

Strategic Approach to Synthesis: A Tale of Two Pathways

The synthesis of 3,5-disubstituted isoxazoles can be broadly approached via two primary strategies:

  • Cyclocondensation of a β-Dicarbonyl Compound with Hydroxylamine: This classical and robust method involves the reaction of a 1,3-dicarbonyl compound, such as a β-ketoester, with hydroxylamine.[4][5][6] The regiochemical outcome of this reaction, which dictates the position of the substituents on the isoxazole ring, is a critical aspect that can be influenced by reaction conditions.

  • [3+2] Cycloaddition of a Nitrile Oxide with an Alkyne: This powerful and often highly regioselective reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[7][8][9][10] The choice of this pathway is often dictated by the availability of the requisite starting materials.

For the synthesis of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid, the cyclocondensation route utilizing ethyl 3-(3-fluorophenyl)-3-oxopropanoate as the starting material presents a reliable and well-precedented approach. This guide will focus on this pathway, providing a detailed experimental protocol.

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: the formation of the isoxazole ester via cyclocondensation, followed by saponification to yield the final carboxylic acid.

Synthetic_Workflow cluster_step1 Cyclocondensation cluster_step2 Saponification Start Ethyl 3-(3-fluorophenyl)-3-oxopropanoate Intermediate Ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate Start->Intermediate Step 1 Final 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid Intermediate->Final Step 2 Reagent1 Hydroxylamine (Cyclocondensation) Reagent2 Base (e.g., NaOH) (Saponification)

Caption: Overall synthetic workflow for 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationale provided.

Part 1: Synthesis of Ethyl 5-(3-Fluorophenyl)isoxazole-3-carboxylate

Rationale: This step involves the cyclocondensation of ethyl 3-(3-fluorophenyl)-3-oxopropanoate with hydroxylamine hydrochloride. The reaction is typically carried out in the presence of a base to liberate the free hydroxylamine. The pH of the reaction medium is a critical parameter influencing the regioselectivity of the cyclization.[4][5] Maintaining a slightly basic pH (around 10) generally favors the formation of the 5-substituted isoxazole isomer.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPuritySource
Ethyl 3-(3-fluorophenyl)-3-oxopropanoate210.1910.0 g0.0476>97%Commercially available[11]
Hydroxylamine hydrochloride69.493.64 g0.0524>98%Commercially available
Sodium acetate82.034.30 g0.0524>99%Commercially available
Ethanol46.07100 mL-Anhydrous-
Water18.0220 mL-Deionized-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-(3-fluorophenyl)-3-oxopropanoate (10.0 g, 0.0476 mol), hydroxylamine hydrochloride (3.64 g, 0.0524 mol), and sodium acetate (4.30 g, 0.0524 mol).

  • Add ethanol (100 mL) and water (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete (disappearance of the starting β-ketoester), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate as an oil or low-melting solid.

Part 2: Saponification to 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

Rationale: This final step involves the hydrolysis of the ester to the corresponding carboxylic acid using a base, such as sodium hydroxide.[12] The reaction is typically straightforward, but care must be taken to ensure complete hydrolysis without promoting any side reactions. Acidification of the reaction mixture then precipitates the desired carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (from Part 1)Moles (from Part 1)PuritySource
Ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate235.21(Assumed ~85% yield)~0.0405--
Sodium hydroxide (NaOH)40.002.43 g0.0608>98%Commercially available
Methanol32.0450 mL-Reagent Grade-
Water18.0250 mL-Deionized-
Hydrochloric acid (HCl)36.46As needed-2 M solution-

Step-by-Step Procedure:

  • Dissolve the ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate obtained from Part 1 in a mixture of methanol (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (2.43 g, 0.0608 mol) in water (25 mL) to the flask.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product under vacuum to yield 5-(3-fluorophenyl)isoxazole-3-carboxylic acid as a white to off-white solid.

Mechanistic Insights

The formation of the isoxazole ring proceeds through a well-established mechanism.

Reaction_Mechanism cluster_mechanism Mechanism of Isoxazole Formation Ketoester Ethyl 3-(3-fluorophenyl)-3-oxopropanoate Addition Nucleophilic Addition Ketoester->Addition + Hydroxylamine Hydroxylamine Hydroxylamine->Addition Condensation Condensation & Dehydration Addition->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization IsoxazoleEster Ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate Cyclization->IsoxazoleEster

Sources

physicochemical properties of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific investigation. At the heart of this endeavor lies a deep understanding of a compound's physicochemical properties. These intrinsic characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME)—and ultimately, its efficacy and safety. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid.

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to engage in a variety of non-covalent interactions.[1][2] The introduction of a 3-fluorophenyl substituent and a carboxylic acid moiety to this core structure creates a molecule of significant interest, with potential applications ranging from anti-inflammatory to anticancer agents.[1][3] This document aims to provide not just a compilation of data, but a practical framework for understanding and evaluating the key physicochemical parameters of this compound, grounded in established scientific principles and methodologies.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is not extensively available in the public domain, we can infer a likely profile based on its structural components and data from closely related analogues.

PropertyValue/Predicted RangeSignificance in Drug Discovery
Molecular Formula C₁₀H₆FNO₃[4]Defines the elemental composition.
Molecular Weight 207.16 g/mol [4][5]Influences diffusion and transport across biological membranes.
Melting Point (°C) Estimated: 150-170Indicates purity and lattice energy; affects solubility and dissolution rate. The related 5-phenylisoxazole-3-carboxylic acid has a melting point of 160-164 °C.[6]
pKa Estimated: 3.5 - 4.5The carboxylic acid moiety will be the primary acidic center, influencing ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.
logP Estimated: 2.0 - 3.0A measure of lipophilicity, which is a key determinant of membrane permeability, protein binding, and metabolic stability. A related compound, 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid, has a calculated XLogP3 of 2.6.[7]
Aqueous Solubility Predicted to be low in acidic pH, increasing with pHDirectly impacts bioavailability and formulation development. The presence of the carboxylic acid suggests pH-dependent solubility.

Structural and Chemical Identifiers

A clear identification of the molecule is crucial for accurate data retrieval and communication.

IdentifierValueSource
IUPAC Name 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylic acid[4]
CAS Number 1188032-12-3[4]
PubChem CID 66591590[4]
SMILES C1=CC(=CC(=C1)F)C2=CC(=NO2)C(=O)O[4]
InChI Key UDWKAAPHEXGBGV-UHFFFAOYSA-N[4]

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following section outlines standardized, step-by-step methodologies for the experimental determination of key physicochemical properties. The choice of these methods is guided by their reliability, reproducibility, and relevance in a drug discovery setting.[8]

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for characterizing a new chemical entity like 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid.

G cluster_0 Initial Characterization cluster_1 Core Property Measurement cluster_2 Data Analysis & Modeling synthesis Synthesis & Purification structure Structural Verification (NMR, MS) synthesis->structure purity Purity Assessment (HPLC) structure->purity mp Melting Point (DSC) purity->mp pka pKa Determination (Potentiometric Titration) purity->pka sol Solubility (Shake-flask) purity->sol logp logP (Shake-flask/HPLC) purity->logp analysis Data Interpretation mp->analysis pka->analysis sol->analysis logp->analysis qspr QSPR Modeling analysis->qspr report Reporting qspr->report

Caption: A typical workflow for the physicochemical characterization of a novel compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)
  • Rationale: DSC provides a highly accurate and reproducible measurement of the melting point and can also reveal information about purity and polymorphism.

  • Protocol:

    • Calibrate the DSC instrument using indium and zinc standards.

    • Accurately weigh 1-3 mg of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid into an aluminum pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • The melting point is determined as the onset temperature of the melting endotherm.

Determination of pKa by Potentiometric Titration
  • Rationale: This method directly measures the change in pH of a solution upon addition of a titrant, allowing for the precise determination of the acid dissociation constant.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low.

    • Dilute the stock solution into water to a final concentration of approximately 1 mM.

    • Titrate the solution with a standardized solution of 0.1 M HCl to a pH of ~2.

    • Then, titrate with a standardized solution of 0.1 M NaOH until a pH of ~12 is reached, recording the pH and titrant volume at regular intervals.

    • The pKa is calculated from the titration curve using appropriate software.

Determination of logP by the Shake-Flask Method
  • Rationale: This is the traditional and most reliable method for determining the octanol-water partition coefficient.

  • Protocol:

    • Prepare a stock solution of the compound in either n-octanol or water.

    • Add a small aliquot of the stock solution to a mixture of n-octanol and water in a glass vial.

    • Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).

    • Centrifuge the vial to separate the octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic and Structural Insights

While specific spectra for 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid are not provided in the search results, a brief overview of expected spectroscopic features can be inferred.

  • ¹H NMR: Aromatic protons of the fluorophenyl ring will appear in the range of 7.0-8.0 ppm, with coupling patterns influenced by the fluorine substituent. The isoxazole proton will likely be a singlet at a downfield chemical shift. The carboxylic acid proton will be a broad singlet, the position of which is dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will show distinct signals for the carboxylic acid carbonyl carbon (~160-170 ppm), the isoxazole ring carbons, and the fluorophenyl ring carbons. The carbon atoms directly bonded to the fluorine will exhibit C-F coupling.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 208.0350, and the [M-H]⁻ peak at m/z 206.0202.

The following diagram illustrates the relationship between the compound's structure and its key physicochemical properties.

G compound 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid 3-Fluorophenyl Group Isoxazole Core Carboxylic Acid logp Lipophilicity (logP) compound:f0->logp Increases pka Acidity (pKa) compound:f2->pka Determines solubility Solubility compound:f2->solubility Influences metabolism Metabolic Stability compound:f1->metabolism Enhances permeability Membrane Permeability logp->permeability Key determinant pka->solubility Key determinant pka->permeability Influences binding Target Binding solubility->binding Affects permeability->binding Affects

Caption: Interplay between structural motifs and physicochemical properties.

Conclusion

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is a molecule with significant potential in drug discovery, owing to its combination of a metabolically robust isoxazole core and functional groups that can be tailored for specific biological targets. A thorough understanding and experimental determination of its physicochemical properties are critical first steps in unlocking this potential. The protocols and insights provided in this guide offer a robust framework for researchers to characterize this and other novel chemical entities, thereby facilitating the data-driven decisions that are essential for successful drug development.

References

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. Available at: [Link]

  • Chandra, N. S., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897. Available at: [Link]

  • Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5635. Available at: [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem Compound Summary for CID 90203. Retrieved from [Link]

  • American Elements. (n.d.). 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid. Product Catalog. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-chlorophenyl)isoxazole-5-carboxylic acid. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Journal of Chemical Information and Modeling, 59(9), 3746-3757. Available at: [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 1-22. Available at: [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances Themed Collection. Retrieved from [Link]

Sources

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid suppliers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid for Advanced Research

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid. It delves into its chemical identity, synthesis, characterization, and applications, with a focus on providing practical insights for its use in a laboratory and developmental setting.

Introduction and Strategic Importance

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic organic compound featuring a core isoxazole ring. The isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a number of approved drugs and its versatile biological activity.[1][2] Compounds containing the isoxazole moiety have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic placement of a fluorophenyl group at the 5-position and a carboxylic acid at the 3-position makes this molecule a valuable building block for creating more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3]

The fluorination of drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a wider chemical space in drug discovery programs.

Physicochemical Properties and Structural Characterization

A clear understanding of the physicochemical properties of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is fundamental for its application in research.

PropertyValueSource
CAS Number 1188032-12-3American Elements[4]
Molecular Formula C₁₀H₆FNO₃American Elements[4]
Molecular Weight 207.16 g/mol American Elements[4]
IUPAC Name 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylic acidAmerican Elements[4]
SMILES C1=CC(=CC(=C1)F)C2=CC(=NO2)C(=O)OAmerican Elements[4]
MDL Number MFCD11110954American Elements[4]
Structural Elucidation

The structural confirmation of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid relies on standard analytical techniques. While specific spectra for this exact compound are not publicly available, the expected results based on the characterization of similar isoxazole derivatives would be as follows:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the fluorophenyl ring, with splitting patterns influenced by the fluorine atom. A signal for the isoxazole proton would also be present, alongside a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbons of the phenyl and isoxazole rings, as well as the carboxyl carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O of the carboxylic acid, the O-H bond, and the C=N and C-O bonds of the isoxazole ring.

The synthesis and characterization of various isoxazole derivatives have been reported, providing a solid basis for these expected analytical outcomes.

Synthesis and Purification

The synthesis of 5-aryl-isoxazole-3-carboxylic acids typically involves a [3+2] cycloaddition reaction. A plausible synthetic route for 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the isoxazole ring, leading back to a substituted alkyne and a source of the "N-O" moiety, often derived from a nitrile oxide precursor.

G Target 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid Intermediate1 Ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate Target->Intermediate1 Hydrolysis Precursor1 3-Fluorobenzaldehyde Intermediate1->Precursor1 [3+2] Cycloaddition Precursor2 Ethyl 2-chloro-2-(hydroxyimino)acetate Intermediate1->Precursor2 [3+2] Cycloaddition

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol
  • Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime: 3-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the corresponding oxime.

  • Step 2: Generation of the Nitrile Oxide: The oxime is chlorinated using a reagent like N-chlorosuccinimide (NCS) to form the hydroximoyl chloride. This intermediate is then treated with a base (e.g., triethylamine) in situ to generate the nitrile oxide.

  • Step 3: [3+2] Cycloaddition: The generated nitrile oxide undergoes a cycloaddition reaction with an appropriate alkyne, such as ethyl propiolate, to form the ethyl ester of the target molecule, ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate.

  • Step 4: Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final product, 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid.

G cluster_0 Synthesis Workflow Start 3-Fluorobenzaldehyde + Hydroxylamine Step1 Oxime Formation Start->Step1 Step2 Chlorination (NCS) Step1->Step2 Step3 Nitrile Oxide Generation (Base) Step2->Step3 Step4 [3+2] Cycloaddition with Ethyl Propiolate Step3->Step4 Step5 Ester Hydrolysis Step4->Step5 End 5-(3-Fluorophenyl)isoxazole- 3-carboxylic acid Step5->End

Caption: Proposed workflow for the synthesis of the target compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If further purification is required, column chromatography on silica gel can be employed.

Applications in Research and Drug Discovery

The structural motifs present in 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid suggest several potential applications in drug discovery and development.[2]

  • Enzyme Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions related to hyperuricemia.[5] This suggests that the title compound could serve as a starting point for developing novel enzyme inhibitors.

  • Anti-inflammatory Agents: The isoxazole core is found in several anti-inflammatory drugs. For instance, 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid is a key intermediate in the synthesis of anti-inflammatory and analgesic compounds.[3]

  • Anticancer and Antimicrobial Agents: The broad biological activity of isoxazoles extends to anticancer and antimicrobial effects, making this class of compounds a fertile ground for the development of new therapeutic agents.[1][2]

G Core 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid App1 Enzyme Inhibitors (e.g., Xanthine Oxidase) Core->App1 App2 Anti-inflammatory Drug Scaffolds Core->App2 App3 Anticancer Agents Core->App3 App4 Antimicrobial Discovery Core->App4

Sources

A Technical Guide to the Therapeutic Targets of Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, particularly when functionalized with a carboxylic acid moiety, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for versatile, multi-point interactions with biological macromolecules have established it as a cornerstone in the design of novel therapeutics. This technical guide provides an in-depth exploration of the key therapeutic targets modulated by isoxazole carboxylic acids. We will dissect the mechanistic basis of their action on critical enzyme systems, G-protein coupled receptors (GPCRs), and nuclear receptors. By synthesizing field-proven insights with detailed experimental protocols and structural data, this document serves as a comprehensive resource for researchers aiming to leverage the isoxazole carboxylic acid core for next-generation drug discovery.

Introduction: The Isoxazole Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The isoxazole is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of physicochemical properties, including aromaticity, hydrogen bonding capability, and metabolic resistance.[1][2] The addition of a carboxylic acid group provides a critical anionic center, enabling strong ionic interactions and hydrogen bonds with key residues in protein active sites, such as lysine and arginine.[3]

The value of this scaffold lies in its synthetic tractability and its ability to act as a bioisostere for other functional groups, improving pharmacokinetic profiles, enhancing efficacy, and reducing toxicity.[4] Its rigid structure helps to lock attached pharmacophoric groups in a specific orientation, reducing the entropic penalty upon binding to a target and thereby increasing affinity. This guide will systematically explore the major protein families targeted by this versatile chemical entity.

Chapter 1: Targeting Enzymes

Enzymes are a primary focus for isoxazole carboxylic acid-based inhibitors due to the scaffold's ability to effectively mimic substrate transition states or bind irreversibly to active site residues.

Cyclooxygenase (COX) Inhibition

Mechanism of Action: Isoxazole-containing compounds have been successfully developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[5] The mechanism involves the inhibition of the COX enzyme, which in turn decreases prostaglandin production.[5] The carboxylic acid moiety typically coordinates with key residues like Arg120 at the entrance of the COX active site, while the isoxazole core and its substituents extend into a hydrophobic pocket, conferring selectivity for COX-2 over the constitutively expressed COX-1. This selectivity is crucial for minimizing gastrointestinal side effects associated with non-selective NSAIDs.[5] The marketed drug Valdecoxib is a prime example of an isoxazole-based selective COX-2 inhibitor.[6]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a framework for determining the inhibitory potency (IC50) of a test compound against human COX-2.

  • Enzyme Preparation: Recombinant human COX-2 is pre-incubated at 37°C in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Compound Incubation: The isoxazole carboxylic acid test compound, dissolved in DMSO, is added to the enzyme solution at various concentrations and incubated for a specified time (e.g., 15 minutes) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification of Prostaglandin: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Causality Behind Experimental Choices: The pre-incubation step ensures the enzyme is in its active conformation. Using a specific substrate like arachidonic acid and quantifying a major product like PGE2 provides a direct measure of COX-2 activity. The EIA method is chosen for its high sensitivity and specificity in detecting prostaglandins.

Mandatory Visualization: COX-2 Inhibition Assay Workflow

COX2_Inhibition_Workflow cluster_prep Preparation cluster_reaction Inhibition & Reaction cluster_analysis Analysis Enzyme Recombinant Human COX-2 Mix1 Active Enzyme Solution Enzyme->Mix1 Add to Buffer Reaction Buffer + Heme Buffer->Mix1 Add to Compound Isoxazole Test Compound (Varying Conc.) Incubate Binding Step (15 min, 37°C) Compound->Incubate Pre-incubate Substrate Arachidonic Acid React Enzymatic Reaction (2 min, 37°C) Substrate->React Incubate->React Initiate Quench Stop Reaction React->Quench Terminate Measure Competitive EIA Quench->Measure Quantify PGE2 Analyze IC50 Determination (Curve Fitting) Measure->Analyze Calculate % Inhibition

Caption: Workflow for determining the IC50 of an isoxazole carboxylic acid against COX-2.

Other Emerging Enzyme Targets
  • Serine Acetyltransferase (SAT): Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of bacterial serine acetyltransferase, an enzyme crucial for L-cysteine biosynthesis in bacteria like Salmonella typhimurium.[7] This presents a potential avenue for developing novel antibacterial agents.[7]

  • Protein Tyrosine Phosphatase 1B (PTP1B): Isoxazole carboxylic acids have been developed as potent and selective inhibitors of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[8] Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.

  • Carbonic Anhydrase (CA): Isoxazoles are a newer class of inhibitors that bind at the entrance of the active site of carbonic anhydrase, an enzyme implicated in several human malignancies.[9]

Chapter 2: Modulating G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are highly desirable drug targets.[10] The isoxazole carboxylic acid scaffold has proven effective in creating both agonists and antagonists for this receptor class.

Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonism

Mechanism of Action: FFAR1 is a GPCR expressed predominantly in pancreatic β-cells that, upon activation by medium- to long-chain fatty acids, potentiates glucose-stimulated insulin secretion (GSIS).[11] Isoxazole carboxylic acids have been designed as potent FFAR1 agonists.[12] The carboxylic acid head group is essential for activity, mimicking the endogenous fatty acid ligands and interacting with key basic residues in the receptor's binding pocket. Activation of FFAR1 offers a therapeutic strategy for type 2 diabetes with a low risk of hypoglycemia.[11][12]

Experimental Protocol: Cell-Based Calcium Flux Assay for FFAR1 Agonism

This assay measures the increase in intracellular calcium ([Ca2+]i) following FFAR1 activation, a hallmark of Gq-coupled GPCR signaling.

  • Cell Culture: A stable cell line (e.g., HEK293) expressing human FFAR1 is cultured to confluence in appropriate media.

  • Dye Loading: Cells are washed and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: The plate containing the dye-loaded cells is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). The isoxazole carboxylic acid test compound is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is monitored in real-time, both before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium and thus receptor activation.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity over baseline. The EC50 value (the concentration that elicits 50% of the maximal response) is calculated by plotting the response against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: Using a heterologous expression system (HEK293 cells) isolates the activity to the specific receptor of interest (FFAR1). Calcium flux is a direct and rapid downstream indicator of FFAR1 activation via the Gq pathway. Real-time fluorescence measurement provides kinetic data on the receptor's response to the agonist.

Mandatory Visualization: FFAR1 Signaling Pathway

FFAR1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Isoxazole Carboxylic Acid (Agonist) FFAR1 FFAR1 (GPR40) Receptor Ligand->FFAR1 Binds G_Protein Gq Protein FFAR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Fusion Vesicle Fusion & Insulin Secretion Ca_Release->Fusion PKC->Fusion Potentiates InsulinVesicle Insulin Vesicle

Caption: FFAR1 activation by an isoxazole agonist leading to insulin secretion.

AMPA Receptor Modulation

Mechanism of Action: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are glutamate-gated ion channels critical for fast synaptic transmission in the central nervous system.[13] Isoxazole derivatives have been developed as potent positive allosteric modulators (PAMs) and inhibitors of AMPA receptors.[13][14] These compounds do not bind to the glutamate binding site but to an allosteric site, altering the receptor's gating properties.[14] PAMs, for instance, can enhance cognitive function, making them potential therapeutics for Alzheimer's disease and schizophrenia.[7][13] Conversely, inhibitors show promise for controlling pain.[14][15]

Chapter 3: Nuclear Receptors and Other Targets

Peroxisome Proliferator-Activated Receptors (PPARs)

Mechanism of Action: PPARs are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism. Isoxazole-based compounds have been designed as potent and selective agonists for PPARδ (delta).[16] The carboxylic acid group typically forms a salt bridge with key amino acids in the ligand-binding domain, anchoring the molecule, while the isoxazole core and its substituents occupy a large hydrophobic pocket, dictating subtype selectivity. PPARδ agonism is a therapeutic strategy for metabolic disorders, including dyslipidemia and type 2 diabetes.[16]

Tubulin Polymerization

In the realm of oncology, isoxazole-based compounds have been shown to target the taxane-binding site of tubulin.[1] By binding to this site, they stabilize microtubules, leading to a G2/M cell cycle block and inducing mitotic arrest in cancer cells. This mechanism is particularly relevant for overcoming resistance to existing taxane-based chemotherapies.[1]

Chapter 4: Quantitative Data and Structure-Activity Relationships (SAR)

The therapeutic potential of isoxazole carboxylic acids is highly dependent on the substitution pattern on the isoxazole ring and the nature of the groups attached to it. The following table summarizes representative data for different targets.

Compound ClassTargetPotency (EC50/IC50)Therapeutic AreaReference
Phenylpropanoic Acid IsoxazoleFFAR1 (GPR40)15.9 nM (EC50)Type 2 Diabetes[12]
Substituted Isoxazole-3-Carboxylic AcidSerine Acetyltransferase1.0 µM (IC50)Antibacterial[7]
Phenylisoxazole CarboxamideAMPA ReceptorPotent InhibitionPain, Neurological Disorders[14][15]
Trisubstituted IsoxazolePPARδPotent AgonismMetabolic Syndrome[16]

Key SAR Insights:

  • For FFAR1 Agonists: The carboxylic acid is essential. A phenylpropanoic acid backbone is common, and modifications to the terminal phenyl ring and the linker to the isoxazole core are used to optimize potency and pharmacokinetic properties.[12][17]

  • For COX-2 Inhibitors: A sulfonamide or a similar group on an adjacent phenyl ring is often required for selective binding to the COX-2 side pocket.

  • For PPARδ Agonists: A phenylpropanoic acid head group is often optimal, and the specific substitutions on the isoxazole and an associated phenyl ring are critical for achieving selectivity over PPARα and PPARγ isoforms.[16]

Conclusion: The Future of Isoxazole Carboxylic Acids in Therapeutics

The isoxazole carboxylic acid scaffold is a remarkably versatile and powerful platform for drug discovery. Its proven success in targeting a wide array of proteins, from enzymes to GPCRs and nuclear receptors, underscores its continued importance in medicinal chemistry.[18][19] Future research will likely focus on developing multi-targeted therapies and leveraging this scaffold to address emerging and challenging disease targets.[4] The combination of its favorable physicochemical properties, synthetic accessibility, and profound biological activity ensures that isoxazole carboxylic acids will remain a focal point of therapeutic innovation for years to come.

References

  • Gaba, M., Singh, S., & Mohan, C. (2021). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals, 14(9), 893. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

  • Shaik, A., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Kopcsányi, T., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Chemistry – A European Journal. [Link]

  • Castillo, I., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences. [Link]

  • Sebastiano, R., et al. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC - PubMed Central. [Link]

  • Yang, L., et al. (2016). Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole. European Journal of Medicinal Chemistry, 119, 163-173. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of King Saud University - Science, 34(8), 102313. [Link]

  • Singh, P., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic Chemistry, 115, 105234. [Link]

  • Billin, A. N., et al. (2006). 3,4,5-Trisubstituted isoxazoles as novel PPARδ agonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 16(21), 5550-5554. [Link]

  • Castillo, I., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Zhang, H., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Parker, C. G., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]

  • Ala, P. J., et al. (2006). Isoxazole Carboxylic Acids as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors. Journal of Medicinal Chemistry, 49(22), 6555-6558. [Link]

  • Kumar, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Organic Synthesis. [Link]

  • Zimecki, M., et al. (2020). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 25(11), 2553. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8697. [Link]

  • Castillo, I., et al. (2025). The examples of the known positive modulators of the AMPA receptor. ResearchGate. [Link]

  • Carrion, M. D., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1134-1143. [Link]

  • Singh, P., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry, 270, 116345. [Link]

  • Zhang, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Yar, M. S., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7523. [Link]

  • Alam, M. I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30205-30217. [Link]

  • Li, Y., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Molecules, 29(24), 5609. [Link]

  • Shulga, N., et al. (2023). Hepatoprotective Effect of a New FFAR1 Agonist—N-Alkylated Isobornylamine. Pharmaceuticals, 16(1), 74. [Link]

  • Chen, Y., et al. (2022). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 20(1), 63. [Link]

  • Bhat, M. A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Yar, M., et al. (2020). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 25(21), 5032. [Link]

  • Wang, H., et al. (2022). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 60, 116694. [Link]

  • Formoso, E., et al. (2019). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers in Pharmacology, 10, 119. [Link]

  • Imbriglio, J., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(9), 5421-5440. [Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening with Isoxazole Libraries for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have designated it as a "privileged structure." This means the isoxazole scaffold is frequently found in molecules that exhibit potent and selective biological activity across a wide range of therapeutic areas.[4][5]

Clinically approved drugs such as the anti-inflammatory agent Valdecoxib, the antibiotic Sulfamethoxazole, and the anticonvulsant Zonisamide all feature the isoxazole core, highlighting its versatility and acceptance in drug development.[1] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] This proven track record makes compound libraries built around the isoxazole scaffold a rich hunting ground for novel therapeutic agents.

High-throughput screening (HTS) provides the technological framework to rapidly evaluate these large chemical libraries, numbering in the thousands to millions of compounds, to identify "hits"—molecules that modulate a biological target of interest.[6][7][8] This application note provides a comprehensive guide for researchers on designing and executing robust HTS campaigns using isoxazole libraries, from initial assay development to hit validation, ensuring the generation of high-quality, actionable data.

Designing an HTS Campaign for Isoxazole Libraries

A successful HTS campaign is built on a foundation of careful planning, robust assay design, and a clear understanding of the potential challenges. The overall goal is to create a fast, reliable, and cost-effective process to identify genuine hits from a large compound collection.[8]

Library Selection and Quality Control

The quality of the screening library is paramount.[9] An ideal isoxazole library should possess:

  • Structural Diversity: A wide range of substitutions around the isoxazole core to explore a broad chemical space.

  • Drug-like Properties: Compounds should generally adhere to established guidelines for physicochemical properties (e.g., Lipinski's Rule of Five) to increase the likelihood of downstream success.

  • Purity and Integrity: Each compound should be of high purity and its structure confirmed to avoid chasing false positives arising from contaminants.

Assay Development and Optimization

The choice of assay technology is dictated by the biological target. Common HTS-compatible assay formats include:

  • Biochemical Assays: These measure the function of purified proteins, such as enzymes or receptors. Examples include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and luminescence-based assays.

  • Cell-Based Assays: These measure a cellular response, providing more physiologically relevant data. Examples include reporter gene assays, calcium flux assays, and high-content imaging.

Regardless of the format, the assay must be miniaturized for use in 384- or 1536-well plates to conserve reagents and increase throughput.[10]

The Critical Role of the Z'-Factor

Before commencing a full-scale screen, the assay's quality must be validated. The Z'-factor is the industry-standard metric for this purpose.[11][12][13] It quantifies the separation between the high (positive) and low (negative) controls in an assay, accounting for data variability.[14]

Formula for Z'-Factor:



Where µp and σp are the mean and standard deviation of the positive control, and µn and σn are for the negative control.
Z'-FactorAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[15]
0 to 0.5AcceptableThe assay may be usable, but requires careful monitoring.[16]
< 0UnacceptableNo separation between controls; the assay is not suitable for screening.[14][16]

A consistent Z'-factor above 0.5 is the benchmark for a high-quality HTS assay.[10]

HTS Workflow: From Primary Screen to Confirmed Hit

The screening process is a multi-step funnel designed to progressively narrow down the initial library to a small set of high-confidence hits.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Validation & Characterization Lib Isoxazole Library (10,000s of compounds) PrimScreen Primary HTS (Single Concentration) Lib->PrimScreen Assay Actives Initial Actives (~0.5-2% Hit Rate) PrimScreen->Actives Data Analysis Confirm Hit Confirmation (Dose-Response) Actives->Confirm Actives->Confirm Triage Triage & PAINS Filter (Remove False Positives) Confirm->Triage Confirmed Confirmed Hits (Potency & Efficacy) Triage->Confirmed Ortho Orthogonal Assay (Different Technology) Confirmed->Ortho Confirmed->Ortho SAR Preliminary SAR (Analog Analysis) Ortho->SAR Validated Validated Hits (Ready for Hit-to-Lead) SAR->Validated

Caption: High-Throughput Screening (HTS) cascade for an isoxazole library.

Protocol: Fluorescence Polarization (FP) Assay for a Kinase Target

This protocol provides a generalized example of an FP-based competition assay to screen an isoxazole library for inhibitors of a protein kinase. Kinases are a major class of drug targets, and many isoxazole-based inhibitors have been developed against them.[17][18]

Principle: A fluorescently labeled peptide (tracer) binds to the kinase, resulting in a high FP signal. A compound that inhibits this interaction will displace the tracer, causing it to tumble more rapidly in solution and leading to a decrease in the FP signal.[19]

Materials and Reagents
  • Kinase: Purified, active enzyme of interest.

  • Fluorescent Tracer: A peptide substrate or known ligand of the kinase, labeled with a fluorophore (e.g., FITC, TAMRA).

  • Assay Buffer: Buffer optimized for kinase activity and stability (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Isoxazole Library: Compounds pre-dissolved in 100% DMSO to create a stock plate (e.g., 10 mM).

  • Microplates: Low-volume, black, 384-well plates (e.g., Corning 384-well low-volume round bottom).

  • Plate Reader: Equipped with FP capabilities, including excitation and emission filters appropriate for the chosen fluorophore.

Assay Optimization
  • Tracer Concentration: Determine the lowest concentration of the tracer that gives a robust signal well above background.

  • Kinase Titration: Titrate the kinase against the fixed tracer concentration to determine the EC50 (the concentration of kinase that binds 50% of the tracer). For the HTS, use a kinase concentration at or below the EC50 to ensure the assay is sensitive to competitive inhibitors.

  • DMSO Tolerance: Confirm that the final DMSO concentration used in the screen (typically 0.5-1%) does not significantly affect the assay signal or the Z'-factor.

HTS Protocol Steps
  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the isoxazole library stock plate to the 384-well assay plates. This results in a final screening concentration of 10 µM in a 50 µL assay volume.

  • Control Wells: Designate specific columns for controls:

    • Negative Control (0% Inhibition): Add DMSO only (no compound).

    • Positive Control (100% Inhibition): Add a known, potent inhibitor of the kinase or a high concentration of unlabeled tracer.

  • Reagent Addition:

    • Add 25 µL of a 2X solution of the kinase in assay buffer to all wells.

    • Incubate for 15-30 minutes at room temperature to allow compounds to bind to the kinase.

    • Add 25 µL of a 2X solution of the fluorescent tracer in assay buffer to all wells.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plates on an FP-capable plate reader. The reader measures the parallel (I∥) and perpendicular (I⊥) components of the emitted light and calculates the millipolarization (mP) value.[14]

Data Analysis and Hit Validation: Separating Signal from Noise

Raw data from the HTS must be rigorously analyzed to identify true hits and eliminate artifacts.

Primary Data Analysis
  • Normalization: Normalize the data on a per-plate basis using the high and low controls. The percent inhibition for each compound well is calculated as: % Inhibition = 100 * (mP_high - mP_sample) / (mP_high - mP_low)

  • Hit Selection: A common threshold for selecting initial "actives" is a signal greater than 3 standard deviations from the mean of the negative controls.[10]

The Challenge of False Positives and PAINS

A significant challenge in HTS is the presence of compounds that interfere with the assay technology rather than interacting specifically with the target.[20][21] These are often referred to as Pan-Assay Interference Compounds (PAINS).[22][23]

Common Mechanisms of Assay Interference:

  • Compound Aggregation: At screening concentrations, some compounds form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[24]

  • Fluorescence Interference: Compounds may be inherently fluorescent or may quench the signal of the assay's fluorophore.

  • Chemical Reactivity: Some chemical motifs can react non-specifically with protein residues, particularly cysteines.[25]

Isoxazole-containing compounds are not typically flagged as frequent PAINS, but the diverse decorations on the core scaffold could introduce reactive or interfering functionalities.[4] Therefore, a robust hit validation cascade is essential.

Hit_Validation cluster_0 Hit Triage cluster_1 Validation Assays DoseResponse Dose-Response Curve (IC50 Determination) Repurchase Repurchase Powder & Retest DoseResponse->Repurchase PAINSFilter Computational Filter (Remove known PAINS) Repurchase->PAINSFilter OrthogonalAssay Orthogonal Assay (e.g., TR-FRET, AlphaScreen) PAINSFilter->OrthogonalAssay CounterScreen Counter-Screen (Rule out non-specific effects) OrthogonalAssay->CounterScreen CellularAssay Cellular Target Engagement (e.g., CETSA, NanoBRET) CounterScreen->CellularAssay ValidatedHits Validated Hits for MedChem CellularAssay->ValidatedHits PrimaryHits Primary Hits PrimaryHits->DoseResponse

Sources

Application Notes and Protocols for Antimicrobial Assays of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of Isoxazole Scaffolds in Antimicrobial Research

The isoxazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique electronic and structural features of the isoxazole nucleus allow it to interact with various biological targets, making it a valuable pharmacophore in the design of novel therapeutic agents.[2][3] The weak nitrogen-oxygen bond within the isoxazole ring is a key feature, offering a potential site for ring cleavage under specific physiological conditions, which can be exploited in drug design.[1] Numerous studies have reported the synthesis and evaluation of isoxazole derivatives against a broad spectrum of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6]

This document provides a detailed guide for the investigation of the antimicrobial properties of a specific novel compound, 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid . The protocols outlined herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[7][8][9][10] The primary objective is to determine the compound's spectrum of activity and potency, typically quantified by the Minimum Inhibitory Concentration (MIC).

I. Pre-Assay Considerations: Compound Handling and Preparation

A critical first step in any antimicrobial assay is the proper handling and solubilization of the test compound. The carboxylic acid moiety in 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid suggests that its solubility in aqueous media at neutral pH may be limited.

1.1. Solubility Testing: It is imperative to determine the optimal solvent for creating a stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial solubility tests due to its ability to dissolve a wide range of organic compounds.

  • Rationale: The chosen solvent must be able to dissolve the compound at a high enough concentration to perform serial dilutions, and the final concentration of the solvent in the assay medium should be non-toxic to the test microorganisms. Typically, the final concentration of DMSO in the assay should not exceed 1-2% (v/v).

1.2. Stock Solution Preparation: A high-concentration stock solution (e.g., 10 mg/mL or 2560 µg/mL) should be prepared in the chosen solvent. This stock solution will be used for all subsequent dilutions.

  • Expert Insight: Prepare fresh stock solutions for each experiment to avoid degradation of the compound. If storage is necessary, store in small aliquots at -20°C or -80°C in desiccated conditions to minimize freeze-thaw cycles and hydrolysis.

II. Core Antimicrobial Susceptibility Testing Protocols

The following protocols are fundamental for assessing the antimicrobial activity of a novel compound. It is recommended to test against a panel of clinically relevant microorganisms, including representatives of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Materials:

  • 96-well sterile microtiter plates

  • Test compound stock solution

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent control (e.g., DMSO)

  • Sterile diluent (broth or saline)

  • Multichannel pipette

Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis CompoundPrep Prepare Compound Stock (e.g., 2560 µg/mL in DMSO) SerialDilution Perform 2-fold Serial Dilutions of Compound in Broth CompoundPrep->SerialDilution InoculumPrep Prepare Inoculum (0.5 McFarland Standard) AddInoculum Add Standardized Inoculum to all Test Wells InoculumPrep->AddInoculum MediaPrep Prepare Broth Medium (e.g., CAMHB) MediaPrep->SerialDilution SerialDilution->AddInoculum Incubation Incubate at 35-37°C for 18-24 hours AddInoculum->Incubation Controls Set up Controls: - Growth Control (no compound) - Sterility Control (no inoculum) - Positive Control (Std. Antibiotic) - Solvent Control Controls->Incubation ReadMIC Visually Inspect for Growth Determine MIC Incubation->ReadMIC

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Procedure:

  • Plate Preparation: Add 50 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at a concentration that is four times the highest desired final concentration. Transfer 50 µL from well 1 to well 2. Mix thoroughly and continue the 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the assay broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[13]

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. This will bring the total volume in each well to 100 µL and dilute the compound concentrations to their final test values.

  • Controls:

    • Well 11 (Growth Control): 50 µL of broth + 50 µL of inoculum.

    • Well 12 (Sterility Control): 100 µL of sterile broth.

    • A separate set of wells should be used for the positive control antibiotic and the solvent control.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria (or as appropriate for the specific strain) and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Data Presentation:

MicroorganismGram StainCompound Concentration Range (µg/mL)MIC of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive0.25 - 128Hypothetical Value0.25
Escherichia coli ATCC 25922Gram-negative0.25 - 128Hypothetical Value0.03
Pseudomonas aeruginosa ATCC 27853Gram-negative0.25 - 128Hypothetical Value0.5
Candida albicans ATCC 90028N/A (Fungus)0.25 - 128Hypothetical Value1
Protocol 2: Agar Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.[12][14] It is particularly useful for initial screening.

Materials:

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Test compound solution of known concentration

  • Positive control antibiotic disks

  • Solvent-loaded control disk

Workflow Diagram:

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis InoculumPrep Prepare Inoculum (0.5 McFarland Standard) InoculatePlate Inoculate MHA Plate with Standardized Inoculum using a Swab InoculumPrep->InoculatePlate DiskPrep Impregnate Blank Disks with Test Compound & Controls PlaceDisks Place Impregnated Disks on the Agar Surface DiskPrep->PlaceDisks InoculatePlate->PlaceDisks Incubation Incubate at 35-37°C for 18-24 hours PlaceDisks->Incubation MeasureZones Measure the Diameter of the Zones of Inhibition (mm) Incubation->MeasureZones

Caption: Workflow for the agar disk diffusion assay.

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[15]

  • Disk Preparation: Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution) onto a sterile blank paper disk and allow the solvent to evaporate. Prepare a solvent-only control disk in the same manner.

  • Disk Placement: Place the compound-impregnated disk, a positive control antibiotic disk, and the solvent control disk onto the inoculated agar surface, ensuring they are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Data Presentation:

MicroorganismCompound per Disk (µg)Zone of Inhibition (mm) - Test CompoundZone of Inhibition (mm) - Positive ControlZone of Inhibition (mm) - Solvent Control
S. aureus ATCC 2592310Hypothetical Value≥ 18 mm (Ciprofloxacin 5 µg)0
E. coli ATCC 2592210Hypothetical Value≥ 21 mm (Ciprofloxacin 5 µg)0

III. Potential Mechanism of Action and Further Investigations

While the precise mechanism of action of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is yet to be determined, isoxazole derivatives have been reported to exert their antimicrobial effects through various mechanisms.[1] These may include the inhibition of essential enzymes in bacterial metabolic pathways or the disruption of cell wall synthesis.

Hypothesized Signaling Pathway Inhibition:

MOA_Hypothesis Compound 5-(3-Fluorophenyl)isoxazole- 3-carboxylic acid TargetEnzyme Bacterial Target Enzyme (e.g., DNA Gyrase) Compound->TargetEnzyme Inhibition Pathway Essential Metabolic Pathway (e.g., DNA Replication) TargetEnzyme->Pathway Catalysis BacterialGrowth Bacterial Growth & Proliferation Pathway->BacterialGrowth

Caption: A hypothetical mechanism of action for the test compound.

Further studies to elucidate the mechanism of action could include:

  • Time-kill kinetic assays: To determine if the compound is bacteriostatic or bactericidal.

  • Macromolecular synthesis assays: To investigate the effect of the compound on DNA, RNA, protein, and cell wall synthesis.

  • Enzyme inhibition assays: To identify specific molecular targets.

IV. Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antimicrobial evaluation of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid. By systematically determining its MIC and spectrum of activity, researchers can generate the foundational data necessary for further preclinical development. Subsequent investigations should focus on elucidating the mechanism of action, evaluating for potential resistance development, and assessing in vivo efficacy and toxicity. The isoxazole scaffold continues to be a promising starting point for the discovery of new and effective antimicrobial agents.[16][17]

References

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. CLSI. [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025). ResearchGate. [Link]

  • EUCAST: EUCAST - Home. EUCAST. [Link]

  • 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid | CAS 1188032-12-3. American Elements. [Link]

  • Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. (2023). PubMed. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). PubMed Central. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2021). MDPI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0, valid from 2024-01-01. EUCAST. [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). PubMed Central. [Link]

  • CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. Pediatric infectious diseases electronic library. [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences. [Link]

  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). PubMed Central. [Link]

  • Antimicrobial Susceptibility Testing. (2023). NCBI Bookshelf. [Link]

  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. Scientific Research Publishing. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2025). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. [Link]

Sources

Application Note: Strategic Derivativation of 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs due to its favorable metabolic stability and versatile biological activities.[1][2][3][4] This application note provides a comprehensive guide for the strategic derivatization of 5-(3-fluorophenyl)isoxazole-3-carboxylic acid, a key starting material for generating compound libraries aimed at structure-activity relationship (SAR) studies. We present detailed, field-proven protocols for the synthesis of amide and ester derivatives, methodologies for their purification and characterization, and a framework for interpreting the resulting data to guide drug discovery programs.

Introduction: The Isoxazole Scaffold and SAR Strategy

The 5-(3-fluorophenyl)isoxazole-3-carboxylic acid core is an attractive starting point for medicinal chemistry campaigns. The isoxazole moiety is a bioisostere for amide and ester groups and participates in critical hydrogen bonding interactions with biological targets.[5] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][4][6]

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization.[7][8][9] The fundamental principle is that minor structural modifications to a molecule can lead to significant changes in its biological activity.[9][10] By systematically synthesizing and testing a library of related compounds (analogs), researchers can identify the key molecular features responsible for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][11]

For the 5-(3-fluorophenyl)isoxazole-3-carboxylic acid scaffold, the carboxylic acid at the 3-position is the primary and most strategically valuable handle for derivatization. It allows for the facile formation of amides and esters, introducing a wide diversity of chemical functionalities to probe the chemical space around a biological target.[12]

Overall Workflow for SAR-Driven Derivatization

A successful SAR campaign follows a logical, iterative cycle. The workflow detailed below provides a systematic approach from the initial synthesis to data analysis, enabling efficient lead optimization.

SAR_Workflow Start Starting Material 5-(3-Fluorophenyl)isoxazole- 3-carboxylic Acid Deriv Library Synthesis (e.g., Amidation, Esterification) Start->Deriv Purify Purification (Chromatography) Deriv->Purify Charact Characterization (NMR, MS, HPLC) Purify->Charact Screen Biological Screening (In Vitro Assays) Charact->Screen SAR SAR Analysis Data Interpretation Screen->SAR Design Design Next-Gen Compounds SAR->Design Design->Deriv Iterative Cycle

Caption: High-level workflow for a typical SAR study.

Core Protocol: Amide Library Synthesis

Amide bond formation is one of the most common and critical reactions in medicinal chemistry.[13] Amides are relatively stable in vivo and can act as both hydrogen bond donors and acceptors, making them crucial for molecular recognition at the target site.

Rationale for Amide Coupling Reagents

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[14] Coupling reagents are therefore essential. They function by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, and facilitating nucleophilic attack by the amine.[14][15]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient aminium-based coupling reagent that generates a reactive OAt-active ester.[15] It is known for fast reaction times and its ability to couple even sterically hindered substrates.[16]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based system.[14] EDC activates the carboxylic acid, and HOBt acts as an additive to form an active ester, which suppresses side reactions and reduces the risk of racemization.[17][18]

Amide_Coupling cluster_reagents Reagents Acid R-COOH (Carboxylic Acid) Product R-CO-NH-R' (Amide) Acid->Product DMF, RT Amine R'-NH₂ (Amine) Amine->Product DMF, RT Coupling Coupling Agent (e.g., HATU, EDC) Base Base (e.g., DIPEA)

Caption: General scheme for amide bond formation.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling 5-(3-fluorophenyl)isoxazole-3-carboxylic acid with a diverse range of primary and secondary amines.

Materials:

  • 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

  • Amine of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(3-fluorophenyl)isoxazole-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting acid in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), followed by DIPEA (3.0 eq). Stir the solution for 5 minutes. Finally, add HATU (1.2 eq) portion-wise. Pre-activating the acid with HATU and base for 15 minutes before adding the amine can also be an effective strategy.[19]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed (typically 2-6 hours).

  • Aqueous Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Causality Note: The acid wash removes excess DIPEA and any unreacted amine. The base wash removes unreacted starting acid and HOBt byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Example Library and Data Representation

For an effective SAR study, data should be organized systematically. A table summarizing the structure, analytical data, and biological activity is crucial for identifying trends.

Compound ID Amine (R-NH₂) Used Structure Yield (%) Purity (HPLC, %) Activity (IC₅₀, µM)
GF-ISOX-001 Cyclopropylamine(Structure)85>981.2
GF-ISOX-002 Morpholine(Structure)78>995.8
GF-ISOX-003 Aniline(Structure)91>980.9
GF-ISOX-004 Benzylamine(Structure)82>972.5
GF-ISOX-005 tert-Butylamine(Structure)45>95>50

(Note: Structures and activity data are hypothetical for illustrative purposes.)

Alternative Protocol: Steglich Esterification

To explore a different chemical space or develop prodrugs, esters are valuable derivatives. The Steglich esterification is a mild and efficient method for their synthesis.[20][21][22]

Protocol: EDC-Mediated Steglich Esterification

Materials:

  • 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

  • Alcohol of choice (1.5 equivalents)

  • EDC·HCl (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), alcohol (1.5 eq), and catalytic DMAP (0.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

    • Causality Note: Cooling helps to control the reaction rate and minimize potential side reactions associated with the highly reactive intermediates.

  • EDC Addition: Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify the crude ester by flash column chromatography.

Analytical Characterization of Derivatives

Rigorous characterization is non-negotiable for ensuring that the biological data generated is reliable. A combination of spectroscopic and chromatographic techniques should be employed.[23]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the synthesized derivatives.[23][24]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the new compound. LC-MS is invaluable for monitoring reaction progress and assessing crude purity.[25]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compounds.[26][27] Purity of >95% is typically required for compounds submitted for biological screening to ensure that the observed activity is not due to impurities.

Interpreting Results for SAR Analysis

  • Steric Effects: Comparing GF-ISOX-001 (cyclopropyl) with GF-ISOX-005 (tert-butyl) suggests that large, bulky groups at this position may be detrimental to activity, possibly due to a steric clash in the target's binding pocket.

  • Electronic Effects: The high potency of GF-ISOX-003 (aniline) could indicate that an aromatic ring capable of π-π stacking or other electronic interactions is favorable.

  • Physicochemical Properties: The difference between GF-ISOX-002 (morpholine, more polar) and GF-ISOX-004 (benzylamine, more lipophilic) can provide clues about the nature of the binding site.

SAR_Logic N1 Compound A (Small, Lipophilic R-group) A1 High Activity N1->A1 N2 Compound B (Large, Bulky R-group) A2 Low Activity N2->A2 N3 Compound C (H-bond Acceptor R-group) A3 Moderate Activity N3->A3 Conclusion Conclusion: Binding pocket is sterically constrained and prefers lipophilic character. A1->Conclusion A2->Conclusion A3->Conclusion

These initial hypotheses are then used to design the next generation of compounds to be synthesized, continuing the iterative cycle of the SAR workflow to ultimately identify a potent and drug-like clinical candidate.

References

  • Aapptec (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Ghosh, A. K., et al. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

  • CDD Vault (n.d.). SAR: Structure Activity Relationships. Available at: [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society.
  • Martis, G. J., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Fennie, M. W., & Roth, J. M. (2016). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Available at: [Link]

  • Reddit r/Chempros (2021). HATU coupling - what's the best order? Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. Available at: [Link]

  • Li, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • MicroCombiChem GmbH (n.d.). Structure Elucidation, NMR & Analytical HPLC-MS/MS. Available at: [Link]

  • Ekins, S., et al. (2014). On Exploring Structure Activity Relationships. Pharmaceutical Research. Available at: [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society. Available at: [Link]

  • Butera, A. P., et al. (2024). Biological Evaluation and SAR Exploration of Bile Acid–Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. Molecules. Available at: [Link]

  • Chemistry Steps (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Farghaly, T. A., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Wikipedia (n.d.). HATU. Available at: [Link]

  • ResearchGate (n.d.). A typical DCC + DMAP mediated Steglich esterification. Available at: [Link]

  • Li, Y., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Wolfender, J. L., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules. Available at: [Link]

  • Oncodesign Services (n.d.). Structure-Activity Relationship (SAR) Studies. Available at: [Link]

  • ResearchGate (2023). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • Drug Design Org (n.d.). Structure Activity Relationships. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • World Journal of Pharmaceutical Research (2020). A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. Available at: [Link]

  • Wang, W., et al. (2017). Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. Molecules. Available at: [Link]

  • Zhang, S., et al. (2023). Fast Esterification Method Mediated by Coupling Reagent NDTP. Organic Letters. Available at: [Link]

  • Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]

  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • International Journal of Advanced Research (2024). ISSN: 2320-5407 Int. J. Adv. Res. 12(08), 1111-1116. Available at: [Link]

  • Reddit r/OrganicChemistry (2022). Steglich Esterification with EDC. Available at: [Link]

  • Reddit r/Chempros (2022). EDC-HOBt Amide coupling workup help. Available at: [Link]

Sources

Application Notes & Protocols for the In Vivo Administration of Isoxazole-Based Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind to a wide range of biological targets.[4] This versatility has led to the development of numerous FDA-approved drugs containing the isoxazole moiety, including the antibacterial sulfamethoxazole, the anti-inflammatory valdecoxib, and the antirheumatic leflunomide.[4][5] The progression of novel isoxazole-based compounds from in vitro hits to potential clinical candidates is critically dependent on rigorous evaluation in preclinical animal models.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for the successful in vivo administration of isoxazole-based compounds. The focus is on explaining the causality behind experimental choices, ensuring that protocols are robust and data generated is reliable and reproducible.

Section 1: The Crucial First Step: Pre-formulation & Physicochemical Analysis

Expert Insight: The success or failure of an in vivo study often hinges on work done before the first animal is ever dosed. A compound's intrinsic physicochemical properties dictate its formulation strategy, route of administration, and ultimate bioavailability. Many isoxazole derivatives, particularly those with diaryl substitutions or complex side chains, exhibit poor aqueous solubility, which is the primary hurdle to overcome.[6]

1.1. Causality of Key Physicochemical Parameters:

  • Solubility: This is the most critical parameter. A compound must be in solution to be absorbed. Poor solubility can lead to low and erratic bioavailability, especially after oral administration. For intravenous (IV) administration, insolubility can cause precipitation in the bloodstream, leading to embolism and catastrophic toxicity.

  • Lipophilicity (LogP/LogD): The balance between hydrophilicity and lipophilicity governs a compound's ability to cross biological membranes. While some lipophilicity is required, highly lipophilic compounds (high LogP) can suffer from poor absorption, high plasma protein binding, and rapid metabolism, reducing the free drug concentration at the target site.[7]

  • Chemical Stability: The isoxazole ring is generally stable, but the overall stability of the molecule depends on its substituents. It is essential to assess stability in the chosen vehicle and at physiological pH to ensure the compound being tested is the parent molecule and not a degradant.

1.2. Protocol: Rapid Solubility Assessment

This protocol provides a quick, small-scale assessment to guide vehicle selection.

Materials:

  • Test isoxazole compound

  • Selection of potential vehicles (see Section 2, Table 1)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Desktop microcentrifuge

Procedure:

  • Weigh 1-2 mg of the isoxazole compound into several microcentrifuge tubes.

  • Add 100 µL of a selected vehicle to the first tube.

  • Vortex vigorously for 2-3 minutes.

  • Visually inspect for undissolved particles. If the solution is clear, the solubility is at least 10-20 mg/mL in that vehicle.

  • If particles remain, add another 100 µL of the vehicle (total volume 200 µL) and repeat step 3. Continue this stepwise dilution until the compound fully dissolves.

  • Calculate the approximate solubility (mg/mL).

  • Self-Validation Step: Centrifuge the tubes at >10,000 x g for 10 minutes. Inspect the supernatant for clarity and the pellet for any undissolved material. This ensures you have a true solution, not a fine suspension.

  • Repeat for each potential vehicle.

Section 2: Formulation for In Vivo Success

Expert Insight: The goal of formulation is to deliver a precise, stable, and biocompatible dose. The choice of vehicle is a delicate balance between maximizing compound solubility and minimizing vehicle-induced toxicity or artifacts. An inappropriate vehicle can cause inflammation, pain at the injection site, or pharmacological effects that confound study results.

2.1. Common Vehicles for Isoxazole Compounds

The selection of a vehicle is dictated by the compound's solubility and the intended route of administration.

Vehicle/ExcipientCompositionCommon RoutesAdvantagesCausality & Considerations
Saline (0.9% NaCl) 0.9% Sodium Chloride in WaterIV, IP, SC, POIsotonic, non-toxic, minimal biological effect.Only suitable for highly water-soluble compounds. The isoxazole core itself is not sufficient to grant high aqueous solubility.
PBS Phosphate-Buffered SalineIV, IP, SC, POBuffered to physiological pH (~7.4), preventing pH shock.Same solubility limitations as saline.
DMSO Dimethyl sulfoxideIP, SC (with caution)Excellent solubilizing power for many organic compounds.[4]Can be toxic, causing inflammation and hemolysis. Should be used at low final concentrations (<10%) and diluted into saline or PBS. Never use for IV in high concentrations.
PEG 400 Polyethylene glycol 400PO, IP, SCGood solubilizer, relatively low toxicity. Often used in combination with other excipients.Can be viscous. High concentrations may cause osmotic diarrhea when administered orally.
Tween 80 / Cremophor EL Polysorbate 80 / Polyethoxylated castor oilIV, IP, PONon-ionic surfactants that form micelles to solubilize lipophilic compounds.Can cause hypersensitivity reactions (especially Cremophor). Tween 80 can alter membrane permeability, potentially affecting drug distribution.
CMC-Na Sodium CarboxymethylcellulosePOForms a uniform aqueous suspension for insoluble compounds.Not a true solution. Bioavailability can be variable. Not suitable for IV. Requires careful homogenization.
Propylene Glycol 1,2-PropanediolIP, POA cosolvent often used with water or saline.[6]Can be used to dissolve compounds with low water solubility.[6] Less toxic than DMSO but can still cause irritation at high concentrations.

2.2. Protocol: Preparation of a DMSO/PEG/Saline Formulation for IP Injection

This multi-component vehicle is a common starting point for moderately soluble, non-polar compounds.

Materials:

  • Isoxazole compound

  • DMSO (anhydrous)

  • PEG 400

  • Sterile 0.9% Saline

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine Final Dose Concentration: Calculate the required concentration in mg/mL based on the desired dose (mg/kg) and dosing volume (e.g., 10 mL/kg for mice).

  • Solubilization: Weigh the required amount of isoxazole compound into a sterile conical tube. Add a minimal volume of DMSO to fully dissolve the compound (e.g., 5-10% of the final volume).

    • Scientist's Note: This step is critical. Ensure the compound is completely dissolved in the organic solvent before adding aqueous components to prevent precipitation.

  • Add Cosolvent: Add PEG 400 (e.g., 20-40% of the final volume) to the DMSO solution and vortex until homogeneous.

  • Aqueous Dilution: Slowly add the sterile saline dropwise while continuously vortexing to bring the mixture to the final volume.

    • Scientist's Note: Rapid addition of the aqueous phase can cause the compound to "crash out" of solution. Slow, steady addition is key.

  • Self-Validation Step: Inspect the final formulation for clarity. It should be a clear, homogenous solution. Let it stand for 30 minutes and re-inspect to ensure stability. If precipitation occurs, the formulation is not viable and the ratio of components must be adjusted.

Section 3: Routes of Administration (RoA)

Expert Insight: The choice of RoA directly impacts the pharmacokinetic profile of a compound—specifically, the rate and extent of its absorption and distribution. The selection depends on the study's objective (e.g., modeling a specific clinical route, achieving rapid systemic exposure) and the compound's properties.

Diagram: Decision Workflow for RoA Selection

RoA_Decision_Workflow start Start: Define Study Objective q1 Mimic Clinical Route? start->q1 q2 Need Rapid, 100% Bioavailability? (e.g., PK study) q1->q2 No q3 Test for Oral Absorption? q1->q3 Yes iv Intravenous (IV) Tail Vein q2->iv Yes ip Intraperitoneal (IP) q2->ip No q3->q2 No po Oral (PO) Gavage q3->po Yes q4 Sustained Release Needed? q4->ip No sc Subcutaneous (SC) q4->sc Yes ip->q4

Caption: Decision-making process for selecting an appropriate route of administration.

RouteDescriptionSpeed of OnsetBioavailabilityCommon Use CasesCausality & Considerations
Oral (PO) Administration into the stomach via gavage.SlowVariable (<100%)Efficacy studies modeling oral drugs, assessing oral bioavailability.Subject to first-pass metabolism in the liver, which can significantly reduce systemic exposure. Some isoxazole compounds show poor oral bioavailability.[7]
Intravenous (IV) Injection directly into a vein (typically tail vein).Immediate100% by definitionDefinitive PK studies, acute efficacy models.Highest risk of toxicity from formulation excipients or compound precipitation. Requires significant technical skill.
Intraperitoneal (IP) Injection into the peritoneal cavity.FastHigh but <100%Routine efficacy screening, when oral route is not viable.[6][8]Bypasses first-pass metabolism but can cause local irritation (peritonitis). Absorption can be variable.
Subcutaneous (SC) Injection into the space beneath the skin.SlowVariableSustained-release formulations, some toxicology studies.Provides a slow, depot-like absorption. Can cause skin irritation. Limited by volume.

3.1. Protocol: Intraperitoneal (IP) Injection in Mice

Materials:

  • Mouse restraint device

  • 25-27 gauge needle with syringe

  • Prepared drug formulation

  • 70% Ethanol

Procedure:

  • Preparation: Ensure the drug formulation is at room temperature and well-mixed. Draw the calculated volume into the syringe.

  • Animal Restraint: Securely restrain the mouse, exposing its abdomen. Proper restraint is crucial for animal welfare and accurate dosing.

  • Injection Site: Tilt the mouse slightly head-down. The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Wipe the area with 70% ethanol. Insert the needle at a 15-30 degree angle, bevel up. The depth should be just enough to penetrate the abdominal wall.

  • Aspiration Check (Self-Validation): Gently pull back on the plunger. If you see a yellow fluid (urine) or brown/green fluid (intestinal contents), or blood, withdraw the needle and do not inject. Use a new syringe and needle and re-attempt on the opposite side. This step is critical to validate correct placement.

  • Administer Dose: If no fluid is aspirated, inject the formulation smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate signs of distress.

Section 4: In Vivo Study Design & Workflow

Expert Insight: A well-designed study includes appropriate controls and defined endpoints to ensure that the observed effects are due to the test compound and not other variables. Many isoxazole derivatives have been successfully tested in models of inflammation, cancer, and pain.[1][9][10]

4.1. Key Components of Study Design:

  • Animal Model: Use healthy, acclimatized animals of a specific strain, sex, and age.[9] For anti-inflammatory studies, Wistar or Sprague-Dawley rats are common[9]; for antioxidant or oncology studies, Swiss-Albino or immunodeficient mice are often used.[6][10]

  • Group Allocation: Animals should be randomized into groups (n=6-10 per group is a common starting point for efficacy studies).

  • Control Groups (Self-Validation):

    • Vehicle Control: Receives the formulation vehicle without the test compound. This is the most critical control to account for any effects of the excipients.

    • Positive Control: Receives a known active drug (e.g., Diclofenac for anti-inflammatory studies[9]). This validates that the animal model is responding as expected.

    • Naïve/Untreated Control: May be included to establish a baseline response.

  • Dose Selection: Doses are typically selected based on prior in vitro potency (IC50/EC50 values) and any preliminary tolerability data. A dose-response study with at least 3 dose levels is recommended to establish a therapeutic window.

Diagram: General Workflow for an In Vivo Efficacy Study

Efficacy_Workflow prep 1. Pre-formulation & Formulation Prep acclimate 2. Animal Acclimatization & Baseline Measurements prep->acclimate random 3. Randomization & Group Allocation acclimate->random disease 4. Disease Induction (e.g., Carrageenan Injection) random->disease dose 5. Compound Administration (Vehicle, Test Article, Pos. Control) disease->dose monitor 6. PD/Efficacy Measurement (e.g., Paw Volume) dose->monitor collect 7. Terminal Sample Collection (Blood, Tissues) monitor->collect analysis 8. Data Analysis & Interpretation collect->analysis

Caption: A typical experimental workflow for an in vivo pharmacodynamic/efficacy study.

4.2. Protocol: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

This is a classic acute inflammation model used to evaluate NSAID-like compounds, including isoxazoles.[1][9]

Model: Wistar Albino Rats (150-250g)[9] Groups:

  • Vehicle Control (e.g., 1% Sodium CMC, PO)

  • Positive Control (Diclofenac, 15 mg/kg, PO)

  • Test Isoxazole Cmpd (Dose 1, PO)

  • Test Isoxazole Cmpd (Dose 2, PO)

Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the vehicle, positive control, or test compound to the respective groups via oral gavage.

  • Waiting Period: Wait for the typical Tmax of the compound class (e.g., 1 hour).

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of all rats.[9]

  • Efficacy Measurement: Measure the paw volume again at specific time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

    • Where ΔV is the change in paw volume from the 0-hour baseline.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. National Center for Biotechnology Information. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. National Center for Biotechnology Information. [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

  • Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions - PMC. National Center for Biotechnology Information. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Improving the solubility of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs for Aqueous Solubility Enhancement

This guide is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with the aqueous solubility of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid. We will explore the physicochemical underpinnings of its poor solubility and provide systematic, field-proven strategies to overcome these issues. Our approach emphasizes not just the "how" but the "why," ensuring a robust and rational methodology for your experiments.

Core Concepts & Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid that contribute to its low aqueous solubility?

A1: The limited aqueous solubility of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is a direct consequence of its molecular architecture. The structure is dominated by two key hydrophobic moieties: a fluorophenyl group and a rigid isoxazole ring system.[1][2] While the carboxylic acid group (-COOH) provides a polar, hydrophilic center capable of hydrogen bonding and ionization, its influence is often insufficient to counteract the large, non-polar surface area of the rest of the molecule, especially in neutral or acidic aqueous media.

The critical factor governing its solubility is the acid dissociation constant (pKa) of the carboxylic acid group. For aromatic and heterocyclic carboxylic acids, the pKa typically falls in the range of 3.5 to 4.5.[3]

  • At pH < pKa: The compound exists predominantly in its neutral, protonated (-COOH) form. This form is less polar and thus exhibits very low solubility in water.

  • At pH > pKa: The compound deprotonates to form the carboxylate anion (-COO⁻). This ionized form is significantly more polar and can readily interact with water molecules, leading to a substantial increase in solubility.

Therefore, any solubility issue must first be assessed in the context of the solution's pH relative to the compound's pKa.

Q2: My compound is precipitating out of a standard phosphate-buffered saline (PBS) at pH 7.4. What is the first and most critical step to troubleshoot this?

A2: While pH 7.4 is well above the estimated pKa, suggesting the compound should be in its more soluble ionized form, precipitation indicates that the desired concentration exceeds its solubility limit even under these conditions. The first and most logical troubleshooting step is to systematically evaluate the pH-solubility profile to determine the minimum pH required to achieve and maintain your target concentration.

Troubleshooting Workflow: Systematic pH Adjustment

The following workflow provides a rational approach to diagnosing and solving pH-related solubility issues.

Caption: A systematic workflow for troubleshooting solubility by pH optimization.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Stock Solution Preparation: Prepare a 10-20 mM stock solution of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid in 100% dimethyl sulfoxide (DMSO).

  • Buffer Preparation: Prepare a set of physiologically relevant buffers (e.g., phosphate or borate) with a pH range from 7.0 to 9.0 in 0.5 pH unit increments.

  • Solubility Test: In separate microcentrifuge tubes or a 96-well plate, add a small aliquot of the DMSO stock solution to each buffer to achieve the final target concentration. Critically, ensure the final concentration of DMSO is low (e.g., ≤ 0.5%) and identical across all samples to avoid co-solvent effects confounding the results.

  • Equilibration: Cap the tubes/plate and mix gently on a rocker or shaker for 1-2 hours at a controlled temperature (e.g., room temperature or 37°C) to allow the system to reach equilibrium.

  • Assessment:

    • Qualitative: Visually inspect each sample against a dark background for any signs of turbidity or precipitate.

    • Quantitative: For a precise determination, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any insoluble material. Carefully collect the supernatant and analyze the concentration of the dissolved compound via a validated analytical method such as HPLC-UV.

Q3: Adjusting the pH to a more alkaline state is not compatible with my biological assay. What other formulation strategies can I employ to increase solubility?

A3: When pH modification is not a viable option, several formulation techniques can be used to enhance the solubility of poorly water-soluble drugs.[4][5][6] These strategies modify the solvent environment to be more accommodating to the hydrophobic compound. The three most common and effective approaches are the use of co-solvents, surfactants, and cyclodextrins.[7][8][9]

Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionCommon ExamplesKey Considerations & Potential Liabilities
Co-solvents Reduce the polarity of the bulk solvent (water) by introducing a water-miscible organic solvent. This lessens the energy penalty for solvating a hydrophobic molecule.[10][11][12][13]Polyethylene Glycol 300/400 (PEG-400), Propylene Glycol (PG), Ethanol, GlycerinMay cause cellular toxicity or interfere with protein function at higher concentrations. The required concentration can be significant (e.g., 5-20%).
Surfactants Form microscopic micelles in aqueous solution above a specific concentration (the CMC). The hydrophobic core of these micelles encapsulates the drug, shielding it from water.[9][14]Polysorbate 20/80 (Tween® 20/80), Sodium Dodecyl Sulfate (SDS), Cremophor® ELPotential for cell lysis and protein denaturation. Must be used above the critical micelle concentration (CMC). Can interfere with some biological assays.
Cyclodextrins These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The drug molecule forms a temporary, non-covalent "inclusion complex" with the cyclodextrin, effectively masking its hydrophobicity.[7][15][16][17]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)Can be very effective at low concentrations. Generally well-tolerated in vitro. May alter the free concentration of the drug, potentially affecting its activity.

Logical Relationship of Formulation Choices

G A Core Problem Poor Aqueous Solubility at Assay pH B Strategy 1: Co-solvents Mechanism: Reduce solvent polarity Examples: PEG-400, Propylene Glycol A->B C Strategy 2: Surfactants Mechanism: Micellar Encapsulation Examples: Tween® 80, Polysorbate 20 A->C D Strategy 3: Cyclodextrins Mechanism: Inclusion Complexation Examples: HP-β-CD, SBE-β-CD A->D E Select Optimal Formulation for Assay Compatibility and Efficacy B->E C->E D->E

Caption: Decision pathway for selecting an advanced solubility enhancement strategy.

Experimental Protocol: Excipient Screening for Solubility Enhancement

  • Prepare Excipient Stocks: In your final, pH-validated aqueous buffer, prepare concentrated stock solutions of several potential excipients (e.g., 20% PEG-400, 5% Tween 80, 100 mM HP-β-CD).

  • Create Formulation Matrix: In a 96-well plate, create a dilution series for each excipient stock to generate a range of final concentrations (e.g., PEG-400 from 1-10%; Tween 80 from 0.01-1%; HP-β-CD from 1-50 mM).

  • Introduce Compound: Add a small, fixed volume of your concentrated DMSO stock of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid to each well to achieve the desired final concentration. Include a control well with only buffer and DMSO.

  • Equilibrate and Assess: As described previously, allow the plate to equilibrate for 1-2 hours. Assess solubility visually or quantitatively using nephelometry (light scattering) or HPLC analysis of the supernatant after centrifugation.

  • Validate in Assay: Once you identify the minimum concentration of an excipient that maintains solubility, it is critical to run a vehicle control (buffer + excipient + DMSO) in your biological assay to ensure the formulation itself does not produce an artifactual signal or toxicity.

References

  • American Elements. 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid | CAS 1188032-12-3. Available from: [Link].

  • Qingdao Green Health Materials Co., Ltd. What are the effects of surfactants on the solubilization of hydrophobic substances?. Available from: [Link].

  • Shargel, L., et al. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link].

  • Savjani, K. T., et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link].

  • Popa, M., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available from: [Link].

  • Ali, U., et al. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available from: [Link].

  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Sharma, D., et al. Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available from: [Link].

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link].

  • Sharma, A., et al. The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. Available from: [Link].

  • International Journal of Trend in Scientific Research and Development. cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available from: [Link].

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link].

  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. Available from: [Link].

  • Ceglie, A., et al. Solubilization of Hydrophobic Dyes in Surfactant Solutions. National Center for Biotechnology Information. Available from: [Link].

  • Kumar, V., et al. Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link].

  • Pharma Tech Outlook. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link].

  • Solubility of Things. Isoxazole - Solubility of Things. Available from: [Link].

  • University of Greenwich. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available from: [Link].

  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link].

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link].

  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link].

  • National Center for Biotechnology Information. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Available from: [Link].

  • Bulletin of Environment, Pharmacology and Life Sciences. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available from: [Link].

  • ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link].

  • Laboratorio FIRP. SURFACTANTS Types and Uses. Available from: [Link].

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link].

Sources

Technical Support Center: Purification of 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount.[1][2] This document will provide a comprehensive, question-and-answer-based approach to address common challenges and offer field-proven insights to ensure the successful purification of your target molecule.

I. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid?

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high, or if the solution is supersaturated. To remedy this, you can try adding a small amount of a solvent in which the compound is more soluble to the hot mixture to reduce the supersaturation. Alternatively, using a lower boiling point solvent or a mixed solvent system can also prevent this issue.

Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A3: This is a common issue often due to either using too much solvent or the solution being supersaturated. You can induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.

  • Adding a seed crystal of the pure compound, if available.

  • Cooling the solution further in an ice bath.

  • Reducing the volume of the solvent by gentle heating and evaporation, then allowing it to cool again.

Q4: The recovered yield of my purified product is very low. What are the likely causes?

A4: Low recovery can result from several factors:

  • Using too much solvent during the initial dissolution step.

  • Premature crystallization during hot filtration, leading to loss of product on the filter paper.

  • Washing the crystals with a solvent at room temperature instead of ice-cold solvent, which can redissolve some of the product.

  • The compound having significant solubility in the chosen solvent even at low temperatures.

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to challenges you may encounter during the recrystallization of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid.

Problem 1: Poor initial solubility in the chosen solvent.
Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate solvent choice. Screen a range of solvents with varying polarities. Good starting points include ethanol, methanol, ethyl acetate, and toluene. For this compound, a mixed solvent system like ethanol/water or toluene/ethanol might be effective.[3][4]The fluorophenyl group imparts some non-polar character, while the carboxylic acid and isoxazole groups are polar. A solvent or solvent mixture that balances these polarities will be most effective.
Insufficient heating. Ensure the solvent is heated to its boiling point before and during the dissolution of the solid.The solubility of most organic compounds, including this one, increases significantly with temperature.
Impurity presence. If the solid is crude, it may contain insoluble impurities. Perform a hot filtration to remove any undissolved material.Insoluble impurities can hinder the dissolution of the desired compound.
Problem 2: Crystals crash out of solution too quickly, leading to small, impure crystals.
Potential Cause Troubleshooting Action Scientific Rationale
Solution cooled too rapidly. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.Slow cooling promotes the formation of larger, more ordered, and purer crystals by allowing the crystal lattice to form correctly.
Supersaturation. Add a small amount of additional hot solvent to the solution just before allowing it to cool.This slightly reduces the concentration, preventing rapid, uncontrolled precipitation.
Problem 3: Discolored crystals, indicating the presence of colored impurities.
Potential Cause Troubleshooting Action Scientific Rationale
Colored impurities from the synthesis. Add a small amount of activated charcoal to the hot solution before filtration.Activated charcoal has a high surface area and can adsorb colored impurities. Use sparingly, as it can also adsorb the desired product.
Degradation of the compound. Isoxazole rings can be sensitive to strong acids or bases, especially at high temperatures. Ensure the pH of your solution is near neutral if possible.Degradation can lead to the formation of colored byproducts.

III. Detailed Experimental Protocol: Recrystallization of 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid

This protocol provides a step-by-step methodology for the recrystallization of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid, with a focus on using a mixed solvent system of ethanol and water, a common and effective choice for compounds with moderate polarity.

Materials:

  • Crude 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection and Initial Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (ethanol) and heat the mixture to boiling with stirring. The ideal "good" solvent is one in which the compound is highly soluble when hot.[5]

    • Continue adding the hot ethanol dropwise until the solid just dissolves.

  • Inducing Crystallization with a "Bad" Solvent:

    • Once the solid is fully dissolved in the hot ethanol, slowly add the "bad" solvent (water) dropwise. The "bad" solvent is one in which the compound is poorly soluble.[3]

    • Continue adding water until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Continue to draw air through the crystals for several minutes to help them dry.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

IV. Visualizing the Workflow

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Washing cluster_drying Step 5: Drying a Add crude solid to flask b Add minimal hot 'good' solvent (Ethanol) a->b c Heat to boiling until dissolved b->c d Add hot 'bad' solvent (Water) until turbid c->d e Add a few drops of hot 'good' solvent to clarify d->e f Slowly cool to room temperature e->f g Cool in ice bath f->g h Vacuum filter crystals g->h i Wash with ice-cold solvent mixture h->i j Air dry or use vacuum oven i->j

Caption: A step-by-step workflow for the recrystallization of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid.

Troubleshooting Decision Tree

Troubleshooting start Recrystallization Issue no_crystals No Crystals Forming? start->no_crystals oiling_out Compound Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield scratch Scratch flask / Add seed crystal no_crystals->scratch Yes add_good_solvent Add more 'good' solvent oiling_out->add_good_solvent Yes less_solvent Use less initial solvent low_yield->less_solvent Yes cool_further Cool in ice bath scratch->cool_further reduce_solvent Reduce solvent volume cool_further->reduce_solvent change_solvent Use lower boiling point solvent add_good_solvent->change_solvent preheat_funnel Preheat filtration funnel less_solvent->preheat_funnel cold_wash Use ice-cold wash solvent preheat_funnel->cold_wash

Caption: A decision tree to troubleshoot common issues during recrystallization.

V. Potential Impurities and Their Removal

The synthesis of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid often involves the reaction of a chalcone intermediate with hydroxylamine.[6][7][8] Potential impurities could include unreacted starting materials, byproducts from side reactions, or regioisomers.

Potential Impurity Origin Removal Strategy
Unreacted 3-fluorobenzaldehyde Starting material for chalcone synthesis.Volatile, likely removed during solvent evaporation. Can also be removed by washing the crystals.
Unreacted substituted acetophenone Starting material for chalcone synthesis.Generally more soluble in organic solvents and can be removed during the washing of the crystals.
Chalcone intermediate Incomplete reaction with hydroxylamine.Often colored and can be removed by treatment with activated charcoal. Recrystallization should also effectively separate it.
Regioisomers Non-selective cyclization reaction.May have similar solubility profiles. Careful selection of the recrystallization solvent or multiple recrystallizations may be necessary. In some cases, chromatography may be required for complete removal.

VI. References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Semantic Scholar. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). National Institutes of Health. [Link]

  • Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and... (n.d.). ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]

  • Substituent Effects on Acidity. (2021). Chemistry LibreTexts. [Link]

  • 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid | CAS 1188032-12-3. (n.d.). American Elements. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2022). PubMed Central. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica. [Link]

  • Replacement of the carboxylic acid function with fluorine. (n.d.). ResearchGate. [Link]

  • Fluorination of Haloaromatic Compounds. (n.d.). nist.gov. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). PubMed Central. [Link]

  • Mixed Solvents. (2022). Chemistry LibreTexts. [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (n.d.). ResearchGate. [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.). PubMed Central. [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). Rasayan Journal. [Link]

  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. (n.d.). ResearchGate. [Link]

  • Recrystallization using two solvents. (2012). YouTube. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]

  • The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. (n.d.). ChemRxiv. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (2022). Rasayan Journal of Chemistry. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (n.d.). Biological and Molecular Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (2021). Scientific Reports. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Beilstein Journals. [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Strategic Minimization of Byproducts in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the isoxazole core. Isoxazoles are privileged scaffolds in medicinal chemistry and materials science, but their synthesis is often plagued by the formation of stubborn byproducts that complicate purification and reduce yields.[1][2]

This resource provides in-depth, troubleshooting-focused answers to common challenges. We will move beyond simple protocols to explain the mechanistic origins of byproduct formation, empowering you to make informed decisions to optimize your reactions.

Section 1: Troubleshooting [3+2] Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne (or alkene) is a powerful and convergent method for isoxazole synthesis.[3][4] However, the reactive nature of the nitrile oxide intermediate is a common source of side reactions.

FAQ 1.1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Answer:

The formation of regioisomers, such as a mixture of 3,4- and 3,5-disubstituted isoxazoles, is a frequent challenge governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile.[5]

Mechanistic Insight: In thermal, uncatalyzed reactions, regioselectivity is dictated by the frontier molecular orbitals (FMOs) of the reactants. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The relative sizes of the orbital coefficients on the reacting atoms determine the preferred orientation.

Strategies for Control:

  • Catalysis: This is the most effective modern strategy.

    • Copper(I) Catalysis: For terminal alkynes, copper(I) catalysis (similar to the well-known "click" reaction) reliably produces the 3,5-disubstituted isoxazole.[6] The copper acetylide intermediate reverses the electronic demands of the reaction, leading to excellent regiochemical control.

    • Ruthenium Catalysis: Ruthenium catalysts can favor the formation of the opposite regioisomer (the 3,4-disubstituted product).

  • Electronic Modification:

    • If using an electron-deficient alkyne (e.g., an propiolate ester), pairing it with an electron-rich nitrile oxide can enhance the orbital bias and favor a single isomer. Conversely, an electron-rich alkyne (e.g., an ynamine) will show different selectivity.

  • Solvent Polarity: The polarity of the solvent can influence the transition state energies of the two competing pathways.[7] It is often worthwhile to screen a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF).

FAQ 1.2: I'm observing significant formation of a furoxan dimer. What causes this and how can I prevent it?

Answer:

Furoxans (1,2,5-oxadiazole-2-oxides) are the head-to-tail dimers of nitrile oxides and are arguably the most common byproduct in this chemistry.[5] This occurs when the nitrile oxide, acting as both the dipole and the dipolarophile, reacts with itself faster than with your intended alkyne.

Mechanistic Insight: Nitrile oxide dimerization is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[8][9] The rate of this self-reaction is highly dependent on the concentration of the nitrile oxide.

Strategies for Prevention:

  • In Situ Generation: This is the most critical technique. Instead of pre-forming and isolating the nitrile oxide, generate it slowly in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the alkyne over dimerization.

  • Slow Addition: If you are generating the nitrile oxide from a precursor like a hydroxamoyl chloride and a base, add the base solution dropwise over several hours to the reaction mixture containing the alkyne.

  • Choice of Precursor and Method:

    • Dehydration of Aldoximes: Mild oxidation of aldoximes is a highly effective method for in situ generation. Reagents like N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine or pyridine) or Oxone® are widely used and can significantly reduce furoxan formation.[10][11]

    • Thermolysis of Heterocycles: Certain heterocycles can release nitrile oxides upon heating, providing a slow-release mechanism.

Section 2: Byproduct Challenges in Condensation Reactions

The classic approach of condensing a 1,3-dicarbonyl compound with hydroxylamine is a robust method for isoxazole synthesis.[12] However, the outcome can be sensitive to reaction conditions, particularly pH, leading to undesired isomers.

FAQ 2.1: My reaction with a 1,3-diketone is yielding a pyrazole byproduct. Why is this happening?

Answer:

The formation of a pyrazole instead of an isoxazole occurs when hydroxylamine's nitrogen atom attacks a carbonyl carbon, but the cyclization proceeds in a way that incorporates both nitrogen atoms from a hydrazine-like impurity or a side reaction, rather than the oxygen atom. The more common scenario is when using a substituted hydrazine (R-NHNH₂) instead of hydroxylamine (NH₂OH), which is a primary route to pyrazoles.[13][14]

However, if you are certain you are using hydroxylamine, the formation of a pyrazole is highly unusual and suggests a contaminant in your starting material or a misidentification of your product. A more common issue is the formation of a regioisomeric isoxazole.

With an unsymmetrical 1,3-diketone, hydroxylamine can attack either of the two carbonyl carbons, leading to two different regioisomers.

Mechanistic Insight: The initial step is the formation of an oxime intermediate at one of the carbonyls. The regioselectivity is determined by which carbonyl is more electrophilic and therefore more susceptible to nucleophilic attack by the hydroxylamine nitrogen. The subsequent cyclization and dehydration yield the isoxazole ring.[12]

Strategies for Control:

  • pH Control: The pH of the reaction medium is the most critical factor.

    • Acidic Conditions (pH < 7): In acidic media, the reaction is often directed by the stability of the intermediate carbocation formed after protonation of the carbonyl. Attack typically occurs at the more sterically accessible carbonyl.

    • Basic Conditions (pH > 7): Under basic conditions, the reaction proceeds via the enolate. The hydroxylamine will preferentially attack the more electrophilic (less enolized) carbonyl carbon. For a β-ketoester, this is almost always the ketone carbonyl.

  • Substrate Modification: Using β-enamino ketones or modifying one of the carbonyls to be significantly more reactive than the other can lock in a specific regiochemical outcome.[5]

Troubleshooting Workflow

This decision tree can help diagnose the source of byproduct formation and guide you to the appropriate solution.

G start Identify Primary Byproduct regioisomers Mixture of Regioisomers start->regioisomers [3+2] Cycloaddition furoxan Furoxan Dimer (from Nitrile Oxide) start->furoxan pyrazole Pyrazole or Other Isomer (from Condensation) start->pyrazole Condensation incomplete Incomplete Reaction / Intermediates start->incomplete sol_regio_cat Use Regioselective Catalyst (e.g., Cu(I)) regioisomers->sol_regio_cat Terminal Alkyne? sol_regio_elec Modify Substrate Electronics regioisomers->sol_regio_elec sol_furoxan_insitu Use In Situ Generation of Nitrile Oxide furoxan->sol_furoxan_insitu sol_furoxan_slow Employ Slow Addition of Precursor/Base furoxan->sol_furoxan_slow sol_pyrazole_ph Strictly Control Reaction pH pyrazole->sol_pyrazole_ph sol_pyrazole_substrate Modify Dicarbonyl Substrate pyrazole->sol_pyrazole_substrate sol_incomplete_temp Optimize Temperature & Time incomplete->sol_incomplete_temp sol_incomplete_water Use Dean-Stark to Remove Water incomplete->sol_incomplete_water

Caption: Troubleshooting Decision Tree for Isoxazole Synthesis.

Data Summary: Impact of Reaction Conditions

The following table summarizes how key parameters can be adjusted to minimize common byproducts in the two major synthetic routes.

Parameter[3+2] Cycloaddition (vs. Furoxan)Condensation (vs. Regioisomer B)
Concentration Low: Use in situ generation and slow addition to disfavor second-order dimerization.High: Higher concentration can accelerate the desired reaction, but may require better heat management.
Temperature Moderate: Low temperatures for nitrile oxide generation, then warm to facilitate cycloaddition.High: Often requires reflux to drive dehydration. Use of a Dean-Stark trap is beneficial.
Catalyst/Additive Cu(I) salts: Enforces high regioselectivity for terminal alkynes.Acid/Base: pH control is the primary tool for directing regioselectivity.
Solvent Polarity can influence regioselectivity but has a lesser effect on furoxan formation.Choice of solvent (e.g., EtOH vs. AcOH) directly impacts the reaction mechanism and outcome.
Experimental Protocol: Minimized Byproduct Synthesis via In Situ Nitrile Oxide Generation

This protocol describes the synthesis of 3-(4-chlorophenyl)-5-phenylisoxazole from 4-chlorobenzaldoxime and phenylacetylene using NCS, a method known to minimize furoxan formation.

Materials:

  • 4-chlorobenzaldoxime (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of aldoxime)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldoxime (1.0 equiv) and phenylacetylene (1.1 equiv). Dissolve the mixture in ethyl acetate.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • In Situ Generation: While stirring vigorously at 0 °C, add N-chlorosuccinimide (1.05 equiv) in one portion. Immediately after, begin the slow, dropwise addition of triethylamine (2.0 equiv) via a syringe pump over 1 hour. This slow addition is crucial to keep the nitrile oxide concentration low.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with additional ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

Self-Validation: The progress of the reaction should be monitored by TLC. The disappearance of the aldoxime starting material and the appearance of a new, less polar spot corresponding to the isoxazole product indicates a successful reaction. The absence of a significant spot corresponding to the furoxan dimer confirms the effectiveness of the in situ generation method.

References
  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Al-Ostath, A., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from: [Link]

  • Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available from: [Link]

  • Turan-Zitouni, G., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Available from: [Link]

  • S. K. (2019). synthesis of isoxazoles. YouTube. Available from: [Link]

  • Al-Zaydi, K. M. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central. Available from: [Link]

  • Kaur, N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available from: [Link]

  • Vitale, P., et al. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed Central. Available from: [Link]

  • ResearchGate. Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Available from: [Link]

  • Royal Society of Chemistry. In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Available from: [Link]

  • ACS Publications. Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. Available from: [Link]

  • ACS Publications. In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of isoxazole. Available from: [Link]

  • Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • Royal Society of Chemistry. Dimerisation of nitrile oxides: a quantum-chemical study. Available from: [Link]

  • ACS Publications. Solid-State Chemistry of the Nitrile Oxides. Available from: [Link]

  • PubMed. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Available from: [Link]

  • Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Available from: [Link]

  • Pavia, University of. 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • National Institutes of Health. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Available from: [Link]

  • National Institutes of Health. Mechanochemical Dimerization of Aldoximes to Furoxans. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • Royal Society of Chemistry. Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Available from: [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Fluorinated Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of fluorinated isoxazoles. This guide is designed for researchers, scientists, and drug development professionals actively engaged in this specialized area of synthetic chemistry. Here, we provide in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of moving from laboratory-scale experiments to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure the successful and safe synthesis of these valuable compounds.

Troubleshooting Guide: From Benchtop to Production

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your scale-up campaigns.

Problem 1: Low or Inconsistent Yields Upon Scale-Up

Question: We achieved a high yield of our target fluorinated isoxazole at the lab scale (1-10 g), but upon scaling up to a 1 kg batch, the yield has dropped significantly and is inconsistent. What are the likely causes and how can we troubleshoot this?

Answer: This is a common and multifaceted challenge in process scale-up. The drop in yield can often be attributed to a combination of factors that are less pronounced at a smaller scale. Let's break down the potential culprits and solutions.

Root Cause Analysis & Corrective Actions:

  • Inefficient Heat Transfer and Thermal Runaway:

    • Causality: Fluorination reactions, particularly with electrophilic reagents like Selectfluor®, are often highly exothermic.[1][2] At a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat dissipation.[1] This can cause localized "hot spots" or even a thermal runaway, leading to product degradation and the formation of byproducts.[2]

    • Troubleshooting & Protocol:

      • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system.[3][4]

      • Controlled Reagent Addition: Implement a controlled, slow addition of the fluorinating agent. This is a common strategy to manage exotherms.[1] However, be aware that slow addition does not always equate to reaction control, especially if there's an induction period.[1]

      • Real-time Monitoring: Utilize Process Analytical Technology (PAT), such as in-situ FTIR or Raman spectroscopy, to monitor the reaction progress and detect any deviations from the expected reaction profile in real-time.[5][6][7]

      • Continuous Flow Chemistry: Consider transitioning to a continuous flow reactor setup. Flow chemistry offers superior heat transfer and precise temperature control, significantly mitigating the risk of thermal runaway.[1][8]

  • Mixing and Mass Transfer Limitations:

    • Causality: Inadequate mixing in a large reactor can lead to localized high concentrations of reactants, promoting side reactions. This is particularly critical in heterogeneous reaction mixtures.

    • Troubleshooting & Protocol:

      • Stirrer and Baffle Design: Ensure the reactor is equipped with an appropriate stirrer (e.g., pitched-blade turbine for better axial flow) and baffles to ensure thorough mixing and prevent vortex formation.

      • Computational Fluid Dynamics (CFD): For complex mixing challenges, CFD modeling can be used to simulate the fluid dynamics within the reactor and optimize mixing parameters.

  • Side Reactions Becoming More Prominent:

    • Causality: At higher temperatures and with longer reaction times, which can occur during scale-up, side reactions that were negligible at the lab scale can become significant. A common side reaction is the ring-opening fluorination of isoxazoles, especially when using electrophilic fluorinating agents like Selectfluor®.[2][9][10][11]

    • Troubleshooting & Protocol:

      • Temperature Control: Strict temperature control is paramount. Revisit your calorimetry data to define a narrow and optimal temperature range.

      • Solvent Selection: The choice of solvent can influence the reaction pathway. For instance, in some fluorinations of 3,5-diarylisoxazoles with Selectfluor®, acetonitrile is suitable for substrates with neutral or activating substituents, while sulfolane may be required for those with deactivating groups, albeit at the risk of trifluorination at higher temperatures.[12]

Problem 2: Formation of Undesired Regioisomers

Question: Our synthesis is producing a mixture of fluorinated isoxazole regioisomers. How can we improve the regioselectivity of the fluorination step at scale?

Answer: Controlling regioselectivity in electrophilic aromatic substitution, including the fluorination of heterocycles, is a critical challenge. The directing effects of substituents on the isoxazole ring and the reaction conditions play a crucial role.

Mechanistic Insights & Control Strategies:

  • Understanding Directing Group Effects:

    • Causality: The existing substituents on the isoxazole ring will direct the incoming electrophile (the fluorinating agent) to specific positions. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-. The electronic nature of the isoxazole ring itself also influences the position of attack.

    • Troubleshooting & Protocol:

      • Computational Modeling: Utilize computational methods like the RegioSQM to predict the most likely sites of electrophilic attack. This can help in designing substrates that favor the desired regioisomer.[13]

      • Substrate Modification: If possible, modify the substituents on the isoxazole ring to electronically favor fluorination at the desired position.

  • Impact of Reaction Parameters:

    • Causality: The choice of fluorinating agent, solvent, and temperature can influence the regioselectivity. Different fluorinating agents have varying steric bulk and reactivity, which can affect the position of attack.

    • Troubleshooting & Protocol:

      • Screening of Fluorinating Agents: While Selectfluor® is common, other N-F reagents like NFSI (N-fluorobenzenesulfonimide) may offer different regioselectivity profiles.[12]

      • Solvent Screening: Conduct a solvent screening study at the lab scale to identify solvents that enhance the desired regioselectivity. Perfluorinated solvents have been explored for fluorination reactions and may offer unique reactivity profiles.[14]

Problem 3: Difficulties in Product Purification at Scale

Question: We are struggling with the purification of our fluorinated isoxazole on a multi-kilogram scale. Column chromatography, which worked well in the lab, is proving to be inefficient and costly. What are our options?

Answer: Purification is a significant hurdle in scaling up, and relying solely on traditional column chromatography is often not viable from an economic and logistical standpoint.[15] A multi-pronged approach is usually necessary.

Purification Strategies for Scale-Up:

  • Crystallization:

    • Causality: Crystallization is one of the most cost-effective and scalable purification methods. The high crystallinity of many fluorinated compounds can be an advantage.[16]

    • Troubleshooting & Protocol:

      • Solvent Screening: Perform a thorough solvent screening to identify a suitable solvent or solvent mixture for crystallization. Key properties to look for are high solubility of the product at elevated temperatures and low solubility at room temperature or below, with impurities remaining in the mother liquor.

      • Seeding Strategy: Develop a robust seeding strategy to ensure consistent crystal size and morphology, which is crucial for filtration and drying.

      • Cooling Profile: Optimize the cooling profile to control the rate of crystallization and avoid the entrapment of impurities.

  • Industrial Scale Chromatography:

    • Causality: While challenging, large-scale chromatography is a viable option, especially for high-value pharmaceutical intermediates.[17][18]

    • Troubleshooting & Protocol:

      • Simulated Moving Bed (SMB) Chromatography: For binary separations, SMB chromatography can be a more efficient and solvent-sparing alternative to batch chromatography.

      • Supercritical Fluid Chromatography (SFC): SFC uses supercritical fluids (like CO2) as the mobile phase, which can simplify solvent removal and reduce environmental impact. It is particularly well-suited for the purification of chiral compounds.

  • Distillation/Sublimation:

    • Causality: If the fluorinated isoxazole is thermally stable and has a suitable boiling or sublimation point, these techniques can be highly effective for removing non-volatile impurities.

    • Troubleshooting & Protocol:

      • Vacuum Distillation: To avoid thermal degradation, perform distillation under reduced pressure.

      • Wiped-Film Evaporation: For viscous or heat-sensitive materials, wiped-film evaporation can provide a short residence time at high temperatures, minimizing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling electrophilic fluorinating agents like Selectfluor® on a large scale?

A1: Safety is paramount when working with highly reactive fluorinating agents. Key concerns include:

  • Exothermic Reactions: As discussed, these reactions can be highly exothermic. A robust cooling system and emergency quenching plan are essential.[1][2]

  • Incompatible Solvents: Selectfluor® can react violently with certain solvents like DMF, pyridine, and DMSO.[16] Always consult the safety data sheet and perform compatibility testing.

  • Handling and Personal Protective Equipment (PPE): These reagents are corrosive and toxic. Appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[3] For large-scale operations, closed-system handling is highly recommended.

  • Waste Disposal: Contaminated materials and residual reagents must be disposed of as hazardous waste according to institutional and regulatory guidelines.[3]

Q2: How can we minimize the formation of byproducts during the 1,3-dipolar cycloaddition step to form the isoxazole ring?

A2: The most common side reaction in 1,3-dipolar cycloadditions involving nitrile oxides is their dimerization to form furoxans.[19] To minimize this:

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne to ensure it reacts preferentially in the desired cycloaddition.

  • Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of dimerization.

  • Stoichiometry: Use a slight excess of the alkyne to ensure the nitrile oxide is consumed as it is formed.

Q3: What are the advantages of using continuous flow chemistry for the synthesis of fluorinated isoxazoles?

A3: Continuous flow chemistry offers several advantages for these challenging reactions:

  • Enhanced Safety: Superior heat transfer minimizes the risk of thermal runaways. The small reactor volume also means that only a small amount of hazardous material is reacting at any given time.[1][8]

  • Improved Yield and Selectivity: Precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and better selectivity.[8]

  • Scalability: Scaling up is often more straightforward than with batch processes, as it involves running the reactor for a longer duration rather than using a larger vessel.[8]

  • Integration of In-line Analytics: PAT tools can be easily integrated into a flow setup for real-time monitoring and control.[5][20]

Q4: What analytical techniques are best suited for in-process monitoring of fluorinated isoxazole synthesis at scale?

A4: Process Analytical Technology (PAT) is crucial for ensuring process robustness and consistency.[5] Suitable techniques include:

  • FTIR and Raman Spectroscopy: These non-destructive techniques can be used with in-situ probes to monitor the concentration of reactants, products, and key intermediates in real-time.[6][7]

  • UPLC/HPLC: On-line or at-line UPLC/HPLC can provide detailed information about the formation of the desired product and any impurities.[5]

  • Reaction Calorimetry (RC1) and RTCal™: These techniques monitor the heat flow of the reaction, providing real-time information about the reaction rate and conversion.[3][4]

Visualizations

Experimental Workflow: Troubleshooting Low Yields

G start Low Yield in Scale-Up heat_transfer Assess Heat Transfer (Reaction Calorimetry) start->heat_transfer mixing Evaluate Mixing Efficiency (CFD, Stirrer Design) start->mixing side_reactions Analyze for Side Reactions (LC-MS, NMR) start->side_reactions heat_transfer_sol Implement Controlled Dosing Improve Cooling Capacity Consider Flow Chemistry heat_transfer->heat_transfer_sol Exotherm Issue mixing_sol Optimize Stirrer and Baffles Adjust Agitation Rate mixing->mixing_sol Mass Transfer Issue side_reactions_sol Optimize Temperature Profile Screen Solvents Adjust Stoichiometry side_reactions->side_reactions_sol Byproduct Formation end Improved and Consistent Yield heat_transfer_sol->end mixing_sol->end side_reactions_sol->end

Caption: A decision tree for troubleshooting low yields in scale-up synthesis.

Logical Relationship: Key Factors in Scale-Up Success

G success Successful Scale-Up of Fluorinated Isoxazole Synthesis safety Process Safety success->safety yield Yield & Purity success->yield cost Economic Viability success->cost thermal Thermal Hazard Assessment (Calorimetry) safety->thermal handling Safe Reagent Handling safety->handling kinetics Reaction Kinetics & Thermodynamics yield->kinetics purification Efficient Purification (Crystallization, etc.) yield->purification process_opt Process Optimization (PAT, Flow Chemistry) cost->process_opt solvent Solvent Selection & Recycling cost->solvent

Caption: Interdependencies for successful scale-up of fluorinated isoxazole synthesis.

Data Presentation

Parameter Lab Scale (1-10 g) Pilot/Production Scale (>1 kg) Key Considerations for Scale-Up
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Low surface-area-to-volume ratio; risk of localized heating and thermal runaway.Reaction calorimetry is essential to model and plan for heat removal.[3][4]
Mixing Generally efficient with standard magnetic stirring.Potential for inefficient mixing, leading to concentration gradients and side reactions.Proper reactor geometry, stirrer, and baffle design are critical.
Reaction Time Typically shorter and well-defined.Can be longer due to slower reagent addition and heating/cooling cycles.Monitor reaction completion with PAT to avoid unnecessary heating and potential degradation.[5][6][7]
Purification Column chromatography is often feasible.Column chromatography can be prohibitively expensive and time-consuming.Develop a robust crystallization process or explore alternative large-scale purification techniques.[15][16][17]

References

  • Komatsuda, M., Ohki, H., Kondo Jr., H., Suto, A., & Yamaguchi, J. (2022). Ring-Opening Fluorination of Isoxazoles. ChemRxiv. [Link]

  • Wirth, T. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(25), 8782-8789. [Link]

  • St-Jean, F. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In ACS Symposium Series (Vol. 1185, pp. 1-18). American Chemical Society. [Link]

  • Kondratov, I. S., Tolmachova, N. A., & Haufe, G. (2018). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. European Journal of Organic Chemistry, 2018(20-21), 3618-3647. [Link]

  • Sato, K., Sandford, G., Shimizu, K., Akiyama, S., Lancashire, M. J., Yufit, D. S., ... & Ando, A. (2016). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. Journal of Fluorine Chemistry, 184, 124-133. [Link]

  • Komatsuda, M., Ohki, H., Kondo Jr., H., Suto, A., & Yamaguchi, J. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(18), 3416-3420. [Link]

  • Bonacina, F. (2017). Use of Industrial Scale Chromatography in Pharmaceutical Manufacturing. In Comprehensive Supramolecular Chemistry II (pp. 181-204). Elsevier. [Link]

  • METTLER TOLEDO. (n.d.). RTCal™ – Real Time Calorimetry Characterize your Reaction at a Glance. [Link]

  • Galyametdinov, Y. G., Knyazev, A. A., Strelnik, A. G., Ivanova, A. G., & Gnezdilov, O. I. (2015). Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. Molecular Crystals and Liquid Crystals, 612(1), 126-134. [Link]

  • Ley, S. V., & Fitzpatrick, D. E. (2024). The role of PAT in the development of telescoped continuous flow processes. Reaction Chemistry & Engineering, 9(1), 11-30. [Link]

  • Zhang, X., & Wang, Y. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 5(42), 33385-33391. [Link]

  • Witt, C. T., & Carl, T. W. (2013). Monitoring temperature with fluorescence during real-time PCR and melting analysis. Clinical Chemistry, 59(3), 534-543. [Link]

  • Komatsuda, M., Ohki, H., Kondo Jr., H., Suto, A., & Yamaguchi, J. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(18), 3416-3420. [Link]

  • Scribd. (n.d.). Use of Industrial Scale Chromatography in Pharmaceutical Manufacturing. [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Chambers, R. D., & Hutchinson, J. (2001). U.S. Patent No. 6,198,011. Washington, DC: U.S.
  • Nfor, E. N., & Odisitse, S. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. International Journal of Advanced Research in Chemical Science, 7(11), 1-13. [Link]

  • Galyametdinov, Y. G., Knyazev, A. A., Strelnik, A. G., Ivanova, A. G., & Gnezdilov, O. I. (2015). Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. Molecular Crystals and Liquid Crystals, 612(1), 126-134. [Link]

  • Bolatov, A. K., Rakhym, A. B., & Kudaibergenov, S. E. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. Molecules, 28(14), 5437. [Link]

  • Glotz, G., & Kappe, C. O. (2016). Advances in Continuous Flow Calorimetry. Organic Process Research & Development, 20(2), 245-256. [Link]

  • Bhambure, R., & Rathore, A. S. (2012). Case study and application of process analytical technology (PAT) towards bioprocessing: Use of tryptophan fluorescence as at-line tool for making pooling decisions for process chromatography. Biotechnology Progress, 28(4), 1018-1025. [Link]

  • Glasnov, T. (2018). Flow Chemistry for the Synthesis of Heterocycles. In Topics in Heterocyclic Chemistry (Vol. 53, pp. 1-35). Springer. [Link]

  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]

  • Samanta, P., & Desai, A. V. (2020). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science, 11(13), 3357-3363. [Link]

  • Svatunek, D., & Houk, K. N. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 8(12), 8013-8022. [Link]

  • PharmTech. (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. [Link]

  • Nemet, A., & Kappe, C. O. (2019). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. Reaction Chemistry & Engineering, 4(11), 1956-1964. [Link]

  • HWS Labortechnik Mainz. (n.d.). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Samanta, P., & Desai, A. V. (2020). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science, 11(13), 3357-3363. [Link]

  • Banks, R. E., & Tatlow, J. C. (2010). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 75(1), 1-20. [Link]

  • Duckett, S. B., & Whitwood, A. C. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Catalysis Science & Technology, 6(21), 7714-7723. [Link]

  • Ito, H., & Kubota, K. (2018). Mechanochemical solid-state C–H arylation of imidazoles. Green Chemistry, 20(18), 4216-4220. [Link]

  • METTLER TOLEDO. (n.d.). RTCal™ – Real Time Calorimetry Characterize your Reaction at a Glance. [Link]

  • Fioroni, M., & Burger, K. (2004). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. Journal of the American Chemical Society, 126(43), 14162-14171. [Link]

  • LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Njardarson, J. T. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205. [Link]

  • Downes, T. D., Jones, S. P., Klein, H. F., Wheldon, M. C., Atobe, M., Bond, P. S., ... & Hubbard, R. E. (2020). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 25(18), 4242. [Link]

  • Gu, Y. (2012). Large-Scale Chromatography Columns, Modeling Flow Distribution. In Comprehensive Chromatography in Combination with Other Analytical Methods. [Link]

  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]

  • Perevalov, A. S., & Bakulev, V. A. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 25(3), 1835. [Link]

  • American Pharmaceutical Review. (2012, May 4). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. [Link]

  • Research@THEA. (n.d.). A review of chromatography methods for the large scale downstream protein purification of monoclonal antibodies. [Link]

  • Li, D., Shen, C., Si, Z., & Liu, L. (2023). Palladium‐Catalyzed Fluorinative Bifunctionalization of Aziridines and Azetidines with gem‐Difluorocyclopropanes. Angewandte Chemie International Edition, 62(37), e202308369. [Link]

  • ACS Sustainable Chemistry & Engineering Journal. (n.d.). [Link]

  • Baudoin, O., & Guérin, L. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus Chimie, 27(S1), 1-7. [Link]

  • U.S. Food and Drug Administration. (2007). Guidance for Industry #169: Drug Substance. [Link]

  • Kaczor, A. A., & Płazińska, A. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 29(3), 675. [Link]

Sources

Technical Support Center: Isoxazole NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of substituted isoxazoles using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in elucidating the structures of these important heterocyclic compounds. The inherent asymmetry and electronic properties of the isoxazole ring often lead to complex and ambiguous NMR spectra. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to confidently assign substitution patterns and resolve complex spectral features.

Troubleshooting Guides & FAQs

This section addresses common problems and questions encountered during the NMR analysis of substituted isoxazoles. Each answer provides not just a solution, but also the underlying scientific principles to empower your decision-making in future experiments.

FAQ 1: My 1H NMR spectrum shows only one signal for the isoxazole ring proton, but I'm expecting more. What could be the issue?

This is a common observation and typically points to a specific substitution pattern. The isoxazole ring has three protons at the C3, C4, and C5 positions in its unsubstituted form. If you observe only one isoxazole proton signal, it is highly likely that you have a disubstituted isoxazole where two of these positions are occupied by non-proton substituents.

Troubleshooting Steps:

  • Re-evaluate your synthesis: Confirm the expected substitution pattern from your synthetic route. Isoxazoles are often synthesized via 1,3-dipolar cycloaddition reactions, and the regiochemistry of this reaction can be influenced by steric and electronic factors of the reactants.[1]

  • Check the chemical shift: The chemical shift of the lone proton can give clues to its position:

    • H5 Proton: Typically resonates furthest downfield (δ ~8.3-8.5 ppm in the parent isoxazole) due to the influence of the adjacent oxygen and nitrogen atoms.[2]

    • H3 Proton: Usually found at a slightly higher field than H5 (δ ~8.49 ppm in the parent isoxazole).[2]

    • H4 Proton: Resonates at the highest field of the three (δ ~6.4-6.6 ppm in the parent isoxazole) as it is less influenced by the heteroatoms.[2]

  • Perform a 13C NMR: A simple 13C NMR spectrum can help confirm the disubstitution pattern by the number of signals observed for the isoxazole ring carbons.

  • Utilize 2D NMR: If ambiguity remains, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[3] A correlation from your lone isoxazole proton to a substituent's carbon will definitively establish its neighboring position.

FAQ 2: I have synthesized a disubstituted isoxazole, but I cannot distinguish between the 3,5- and 3,4-isomers based on 1H and 13C NMR alone. How can I definitively assign the structure?

Distinguishing between these isomers is a classic challenge. While subtle differences in chemical shifts exist, they are often not sufficient for unambiguous assignment, especially with diverse substituents. The key is to use NMR techniques that probe through-space or long-range through-bond connectivities.

Definitive Assignment Workflow:

G cluster_0 Problem: 3,5- vs 3,4-Isoxazole Isomer cluster_1 Primary Solution: Through-Space Correlation cluster_2 Secondary Solution: Long-Range Through-Bond Correlation Start Ambiguous 1D NMR Data NOESY Perform 2D NOESY or 1D selective NOE Start->NOESY NOE_Result Observe NOE between isoxazole H4 and substituent protons? NOESY->NOE_Result Isomer_3_4 Structure is 3,4-disubstituted NOE_Result->Isomer_3_4 Yes No_NOE No NOE observed NOE_Result->No_NOE No HMBC Perform 1 H- 15 N HMBC (if N-containing substituents) No_NOE->HMBC Proceed to secondary method HMBC_Result Observe correlation between isoxazole H4 and N of substituent at C5? HMBC->HMBC_Result Isomer_3_5 Structure is 3,5-disubstituted HMBC_Result->Isomer_3_5 Yes No_HMBC No 1 H- 15 N correlation HMBC_Result->No_HMBC No

Caption: Workflow for distinguishing 3,5- and 3,4-disubstituted isoxazole isomers.

Expertise & Causality:

  • Nuclear Overhauser Effect (NOE): This technique detects protons that are close in space (< 5 Å), regardless of the number of bonds separating them. In a 3,4-disubstituted isoxazole, the proton at C5 will be spatially close to the substituent at C4. Irradiating the C5 proton should result in an NOE enhancement to the protons of the C4 substituent, and vice-versa. In a 3,5-disubstituted isomer, the C4 proton will be spatially close to both the C3 and C5 substituents. A 2D NOESY or 1D selective NOE experiment is the most reliable method for this.[3]

  • 1H-15N HMBC: If your substituents contain nitrogen, a 1H-15N HMBC experiment can be exceptionally powerful. This experiment detects long-range couplings between protons and nitrogen atoms.[4] For a 3,5-disubstituted isoxazole, you would expect to see a correlation between the isoxazole H4 and the nitrogen of the isoxazole ring. Crucially, if the substituent at C5 contains a nitrogen atom, you may also observe a long-range correlation from H4 to that nitrogen, confirming the 3,5-substitution pattern. This technique is highly sensitive to the electronic environment and can provide unambiguous assignments even at natural abundance of 15N.[5][6]

FAQ 3: I observe complex splitting patterns for my isoxazole ring protons that don't follow the simple n+1 rule. What is happening?

While the basic n+1 rule is a good starting point, the isoxazole ring system is known for exhibiting long-range couplings, which can complicate the spectra.[3][7][8]

Common Causes of Complex Splitting:

  • 4J and 5J Couplings: Protons on the isoxazole ring can couple to each other not just through three bonds (vicinal coupling), but also through four or five bonds. For example, H3 and H5 can show a small coupling.

  • Coupling to Substituent Protons: Protons on the isoxazole ring can couple to protons on the substituents, especially if they are separated by four or fewer bonds. This is common with methyl or methylene groups attached directly to the ring.

Troubleshooting Protocol:

  • High-Resolution Spectrum: Acquire a 1H NMR spectrum at a higher magnetic field strength to achieve better signal dispersion and resolve the fine splitting.

  • 2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants into two different dimensions, simplifying complex multiplets into easily interpretable patterns.

  • Homonuclear Decoupling: In a 1D experiment, selectively irradiating a specific proton signal will cause it to decouple from its coupling partners, simplifying their multiplets. This can help to identify which protons are coupled to each other.

  • COSY (Correlation Spectroscopy): This 2D experiment shows which protons are coupled to each other. Cross-peaks will appear between signals of coupled protons.

FAQ 4: Can computational chemistry help me assign the structure of my substituted isoxazole?

Absolutely. Predicting NMR chemical shifts using computational methods, such as Density Functional Theory (DFT), has become a robust tool for structural elucidation.[9] This approach is particularly useful when you have multiple potential isomers and ambiguous experimental data.

Computational Workflow for Isomer Differentiation:

G Start Synthesized Compound with Multiple Possible Isomers Propose Propose all plausible isomeric structures Start->Propose Optimize Perform geometry optimization for each isomer (DFT) Propose->Optimize Predict Calculate 1 H and 13 C NMR chemical shifts (GIAO method) Optimize->Predict Compare Compare calculated shifts with experimental data Predict->Compare Assign Assign structure based on best fit (lowest mean absolute error) Compare->Assign

Caption: Computational workflow for NMR-based structure assignment.

Expertise & Causality:

  • The process involves calculating the theoretical NMR shielding tensors for each possible isomer. These are then converted into chemical shifts and compared to the experimental spectrum. The isomer whose calculated spectrum most closely matches the experimental one is the correct structure.[10][11]

  • Modern DFT functionals and basis sets can predict 1H chemical shifts with a mean absolute error of less than 0.3 ppm and 13C shifts with an error of less than 2 ppm, which is often sufficient to distinguish between isomers.[11]

Key Experimental Protocols

Protocol 1: Unambiguous Determination of Substituent Position using 1D Selective NOE Difference Spectroscopy

This protocol is a self-validating system for determining the spatial proximity of protons, which is crucial for distinguishing isomers like the 3,4- and 3,5-disubstituted isoxazoles.

Methodology:

  • Sample Preparation: Prepare a reasonably concentrated sample (5-10 mg) in a deuterated solvent. Ensure the sample is free of paramagnetic impurities by filtering through a small plug of cotton wool. Degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.

  • Acquire a Standard 1H NMR Spectrum: Obtain a high-quality reference spectrum.

  • Identify Target and Reporter Protons:

    • Target Proton: The proton you will irradiate (e.g., the isoxazole ring proton).

    • Reporter Proton(s): The proton(s) on the substituent(s) that you expect to be spatially close to the target proton.

  • Set up the 1D NOE Difference Experiment:

    • This is a standard experiment on most modern NMR spectrometers.

    • You will acquire pairs of scans: one with on-resonance irradiation of the target proton and one with off-resonance irradiation.

    • The spectrometer subtracts the off-resonance spectrum from the on-resonance spectrum.

  • Data Interpretation:

    • In the resulting difference spectrum, you will see a large negative signal for the irradiated target proton.

    • Positive signals (enhancements) will appear for any protons that are spatially close to the target proton. The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons.

    • The presence of an NOE between an isoxazole ring proton and a substituent proton provides definitive evidence of their spatial proximity and thus their relative positions on the ring.[3]

Data Presentation

Table 1: Typical 1H and 13C Chemical Shift Ranges for the Isoxazole Ring

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)Notes
C3-H~8.4 - 8.6~150 - 158Chemical shift is sensitive to the substituent at C3.
C4-H~6.4 - 6.8~102 - 110The most upfield proton and carbon of the ring.
C5-H~8.3 - 8.5~158 - 165Typically the most downfield carbon.

Note: These are approximate ranges for the parent isoxazole ring and can vary significantly depending on the electronic nature and solvent effects of the substituents.[2][12]

Table 2: Typical Long-Range Coupling Constants (nJH,H) in Isoxazoles

CouplingTypical Value (Hz)Notes
3JH4,H51.5 - 2.5Vicinal coupling.
4JH3,H40.5 - 1.5Long-range coupling.
4JH(subst at C3), H40.5 - 1.0Can be observed with methyl or methylene substituents.
4JH(subst at C5), H40.5 - 1.0Can be observed with methyl or methylene substituents.
5JH3,H5< 0.5Often not resolved, but can contribute to peak broadening.

Understanding these long-range couplings is key to interpreting the often-complex splitting patterns observed in the 1H NMR spectra of substituted isoxazoles.[3][13]

References

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Boykin, D. W., & Kumar, A. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F‐MDMB‐P7AICA. Retrieved from [Link]

  • ACS Publications. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

  • Reddit. (2023). How is isoxazole substituted at the 4-position? Retrieved from [Link]

  • ResearchGate. (n.d.). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient detection of 1H, 15N correlations in hydrogen bonded low molecular catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Nitro-Substituted Isoxazoles. Retrieved from [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]

  • Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance? Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. Retrieved from [Link]

  • ResearchGate. (n.d.). A robust method for determining H-1-N-15 long-range correlations: N-15 optimzed CIGAR-HMBC experiments. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. Retrieved from [Link]

  • OUCI. (n.d.). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Critical test of some computational methods for prediction of NMR ¹H and ¹³C chemical shifts. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

  • MDPI. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical compounds is a cornerstone of innovation in pharmaceutical and chemical research. With this innovation comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed, experience-driven framework for the safe handling of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to offer not just a list of equipment, but a logical, scientifically-grounded approach to risk mitigation that builds confidence and ensures a safe laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is a halogenated aromatic compound. While specific toxicological data is not widely available, the known hazard classifications provide a clear directive for our safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates this compound with the GHS07 pictogram, indicating "Warning".[1][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications dictate a clear need for a multi-faceted PPE strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Core PPE Requirements: A Multi-Layered Defense

The following table summarizes the essential PPE for handling 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid. The selection of each component is based on a thorough risk assessment of the compound's known hazards.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene glovesProvides a barrier against skin irritation. Given the presence of a halogenated aromatic ring, standard latex gloves may offer insufficient protection.[3][4] Nitrile and neoprene generally offer better resistance to a wider range of chemicals.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against serious eye irritation from splashes or airborne particles of the compound. Standard prescription glasses are not a substitute for safety eyewear.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95, P95, or P100) is necessary when handling the compound as a powder. For operations that may generate vapors or aerosols, a respirator with an organic vapor cartridge in combination with a particulate pre-filter is recommended.Prevents respiratory tract irritation from inhalation of the powdered compound. The level of respiratory protection should be determined by a site-specific risk assessment.
Protective Clothing A standard laboratory coat is the minimum requirement. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be considered.Protects the wearer's skin and personal clothing from contamination.
Operational Plan: From Receipt to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Operational_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt_and_Storage Receipt and Storage - Verify container integrity. - Store in a cool, dry, well-ventilated area away from incompatible materials. Risk_Assessment Risk Assessment - Review available safety information. - Identify potential exposure scenarios. Receipt_and_Storage->Risk_Assessment Donning_PPE Donning PPE - Inspect all PPE for damage. - Don in the correct sequence. Risk_Assessment->Donning_PPE Chemical_Handling Chemical Handling - Work in a certified chemical fume hood. - Use appropriate tools to avoid direct contact. Donning_PPE->Chemical_Handling Doffing_PPE Doffing PPE - Remove PPE carefully to avoid self-contamination. - Follow established doffing procedures. Chemical_Handling->Doffing_PPE Decontamination Decontamination - Clean work surfaces thoroughly. - Decontaminate reusable equipment. Doffing_PPE->Decontamination Waste_Disposal Waste Disposal - Segregate as halogenated organic waste. - Follow all institutional and regulatory guidelines. Decontamination->Waste_Disposal

Caption: A logical workflow for the safe handling of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents before starting work.

    • Verify that an appropriate spill kit is readily accessible.

    • Inspect all PPE for defects before donning.

  • Donning PPE:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Don the appropriate respiratory protection.

    • Put on safety glasses or goggles.

    • Wash and dry hands thoroughly before donning gloves.

  • Handling the Compound:

    • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.

    • Use spatulas or other appropriate tools for transferring the powder. Avoid creating dust.

    • If making solutions, add the solid to the solvent slowly to prevent splashing.

  • Doffing PPE:

    • Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.

    • Remove the laboratory coat, turning it inside out as it is removed.

    • Remove eye and face protection.

    • Remove respiratory protection last.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental Responsibility

As a fluorinated organic compound, 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid must be disposed of as halogenated organic waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Disposal_Plan Contaminated_Materials Contaminated Materials - Used PPE - Weighing boats - Contaminated glassware Solid_Waste Solid Waste Container (Clearly labeled as 'Halogenated Organic Waste') Contaminated_Materials->Solid_Waste Licensed_Disposal Licensed Hazardous Waste Disposal Facility Solid_Waste->Licensed_Disposal Liquid_Waste Liquid Waste Container (Clearly labeled as 'Halogenated Organic Waste') Liquid_Waste->Licensed_Disposal Solutions_of_Compound Solutions of the Compound Solutions_of_Compound->Liquid_Waste

Caption: A clear disposal pathway for waste generated from handling the target compound.

Disposal Protocol:

  • Segregation: All waste contaminated with 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid, including gloves, weighing paper, and disposable labware, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled container for halogenated organic liquid waste.

  • Labeling: All waste containers must be accurately labeled with the full chemical name and the words "Hazardous Waste".

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

By adhering to these detailed protocols, researchers can confidently and safely handle 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid, ensuring both personal safety and environmental responsibility. This proactive and informed approach to laboratory safety is fundamental to the advancement of scientific discovery.

References

  • American Elements. (n.d.). 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Using the GHS. Retrieved from [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Fluorophenyl)isoxazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.